4-Azepanone hydrochloride
Description
Overview of Azepane-Containing Chemical Scaffolds in Modern Chemistry
Azepane-based compounds, which feature a seven-membered nitrogen-containing heterocyclic ring, are of substantial interest in medicinal chemistry. nih.gov These structures are recognized for their high degree of structural diversity and a wide range of pharmacological properties. nih.gov The azepane motif is a recurring structural element in numerous bioactive molecules and is considered one of the top 100 most frequently used ring systems in the development of small-molecule drugs. researchgate.net The versatility of the azepane scaffold allows for the synthesis of a wide array of derivatives, making it a valuable tool in the discovery of new therapeutic agents. nih.gov The development of novel and efficient methods for constructing azepane derivatives remains an active area of research for synthetic organic chemists. researchgate.net
The significance of azepane scaffolds is underscored by their presence in over 20 FDA-approved drugs used to treat a variety of diseases. nih.gov Research has highlighted the potential of azepane derivatives in a broad spectrum of therapeutic applications, including as anti-cancer, anti-tubercular, and anti-Alzheimer's disease agents. nih.gov Furthermore, they have shown promise as antimicrobial agents, histamine (B1213489) H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs. nih.gov The unique three-dimensional structure of the azepane ring allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. acs.org This structural feature makes azepane derivatives attractive candidates for the design of new drugs with improved efficacy and selectivity. nih.govacs.org
Significance of Hydrochloride Salts in Enhancing Chemical Properties for Research Applications
The conversion of a chemical compound into its hydrochloride (HCl) salt is a common and often crucial step in pharmaceutical development and chemical research. wisdomlib.orgpharmaoffer.com This process involves reacting a compound, typically one containing a basic amine group, with hydrochloric acid. wisdomlib.orgreddit.com The resulting salt form often exhibits enhanced physicochemical properties compared to the free base, which can be highly beneficial for research applications. pharmaoffer.com
One of the primary advantages of forming a hydrochloride salt is the significant improvement in aqueous solubility. wisdomlib.orgacs.org Many organic compounds, particularly those with complex structures, are poorly soluble in water. nih.gov By converting them into a salt, their polarity is increased, making them more soluble in aqueous media. reddit.com This enhanced solubility is critical for various research applications, including in vitro biological assays and formulation studies. acs.org For instance, the hydrochloride salt of a compound can be much more soluble in water than its free base form, facilitating its use in experimental settings. acs.org
Beyond solubility, hydrochloride salts often exhibit improved stability. wisdomlib.orgpharmaoffer.com The salt form can be more resistant to degradation from factors such as oxidation or hydrolysis, leading to a longer shelf life and more reliable experimental results. pharmaoffer.com Furthermore, hydrochloride salts tend to be crystalline solids, which are easier to handle, purify, and characterize than the often oily or amorphous free base forms. reddit.com This solid nature also allows for more precise weighing and dispensing, which is essential for accurate and reproducible research. reddit.com While other counterions can be used, hydrochloride is frequently chosen due to its low molecular weight and cost-effectiveness. reddit.comamericanchemistry.com
Contextualization of Azepan-4-one (B24970) Hydrochloride within Nitrogen-Containing Heterocycles
Azepan-4-one hydrochloride belongs to the broad class of nitrogen-containing heterocycles, which are cyclic compounds containing at least one nitrogen atom within the ring structure. This particular molecule is a derivative of azepane, a saturated seven-membered ring containing one nitrogen atom. wikipedia.org The structure of Azepan-4-one hydrochloride is characterized by a ketone functional group at the 4-position of the azepane ring and its formation as a hydrochloride salt. sigmaaldrich.com
The azepane ring itself is a significant scaffold in medicinal chemistry due to its conformational flexibility, which allows it to interact with a variety of biological targets. researchgate.net The introduction of a ketone group, as in Azepan-4-one, provides a reactive site for further chemical modifications, enabling the synthesis of a diverse library of derivatives. This makes it a valuable building block in drug discovery and development. cymitquimica.com
As a hydrochloride salt, Azepan-4-one hydrochloride possesses enhanced water solubility compared to its free base form. cymitquimica.com This property is particularly advantageous for its application in pharmaceutical research, where aqueous solubility is often a prerequisite for biological testing and formulation. nih.gov The hydrochloride salt form is created by the reaction of the basic nitrogen atom in the azepane ring with hydrochloric acid. wisdomlib.org
Physicochemical Properties of Azepan-4-one Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO · HCl | sigmaaldrich.com |
| Molecular Weight | 149.62 g/mol | sigmaaldrich.com |
| Melting Point | 176-181 °C | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| CAS Number | 50492-22-3 | sigmaaldrich.com |
Historical Development of Azepane Synthesis Methodologies in Scholarly Literature
The synthesis of azepane rings has been a subject of continuous interest and development in organic chemistry. researchgate.net Historically, the construction of this seven-membered heterocycle has presented challenges due to less favorable ring-closing kinetics compared to five- or six-membered rings. mdpi.com Early and classical methods for azepane synthesis often relied on multi-step sequences involving linear precursors followed by cyclization reactions. researchgate.net
Key historical and established approaches to azepane synthesis include:
Ring-closing reactions: This is a fundamental strategy where a linear precursor containing the necessary atoms is induced to form a cyclic structure. researchgate.net
Ring-expansion reactions: These methods involve the expansion of a smaller, more readily available cyclic precursor, such as a piperidine (B6355638) or pyrrolidine (B122466) derivative. researchgate.net A notable example is the Beckmann rearrangement of cyclohexanone (B45756) oximes, which has been a common route to azepane-related structures. acs.orgmanchester.ac.uk
Cycloaddition reactions: Certain cycloaddition strategies have been employed to construct the azepane core. researchgate.net
More recent advancements have focused on developing more efficient and versatile methodologies. researchgate.net For instance, a photochemical strategy has been developed that converts nitroaromatics into azepane heterocycles through a dearomative ring expansion. researchgate.netmanchester.ac.uk This method, mediated by blue light, allows for the predictable transfer of the substitution pattern from the starting aromatic ring to the resulting saturated azepane. manchester.ac.uk Other modern techniques include ring-closing metathesis followed by reduction and various catalytic processes that enable the stereoselective synthesis of highly functionalized azepanes. researchgate.netchemistryviews.org The first synthesis of azepane derivatives was reported in 1965, laying the groundwork for future developments in this area.
Current Research Trends and Future Directions for Azepane Derivatives
Current research on azepane derivatives continues to be a vibrant area of investigation, driven by their proven and potential therapeutic applications. nih.govresearchgate.net A significant trend is the development of new and more efficient synthetic methodologies to access structurally diverse and complex azepane scaffolds. researchgate.netresearchgate.net This includes the exploration of novel catalytic systems and stereoselective reactions to create optically active azepanes, which is crucial for developing new biologically active compounds. chemistryviews.org
There is a strong focus on exploring the pharmacological potential of azepane derivatives across a wide range of diseases. nih.govtandfonline.com Researchers are actively designing and synthesizing novel azepane-based compounds as potential treatments for cancer, infectious diseases like tuberculosis, and neurodegenerative disorders such as Alzheimer's disease. nih.govresearchgate.net The unique structural features of the azepane ring are being leveraged to design inhibitors for various enzymes and receptors. nih.govacs.org For example, N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, suggesting their potential in treating neuropsychiatric disorders. acs.orgnih.gov
Future directions in azepane research are likely to involve:
The application of computational methods, such as molecular docking, to guide the design of new azepane derivatives with enhanced potency and selectivity. nih.govmdpi.com
The synthesis of azepane-containing natural product analogues and their evaluation as potential drug candidates. mdpi.com
The exploration of azepanes in materials science, where their unique structures could be harnessed to create novel polymers and other materials. solubilityofthings.com
The development of azepane-based probes and tools for chemical biology research to better understand biological processes.
The ongoing research into azepane derivatives holds significant promise for the discovery of new medicines and advanced materials. nih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azepan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-2-1-4-7-5-3-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTRLIZPJMFJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621624 | |
| Record name | Azepan-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50492-22-3 | |
| Record name | Azepan-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | azepan-4-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Azepan 4 One Hydrochloride and Its Derivatives
Gold-Catalyzed Annulation Strategies for Azepan-4-one (B24970) Ring Systems
A highly effective method for synthesizing azepan-4-ones is through a two-step [5+2] annulation process, which leverages gold catalysis to achieve high efficiency and selectivity. nih.govrsc.orgresearchgate.net This approach is noted for its flexibility, allowing for the creation of a wide array of functionalized azepane derivatives. nih.gov The azepane ring is a crucial structural motif found in numerous natural products and medicinally significant compounds. nih.gov
Two-Step [5+2] Annulation Mechanisms and Regioselectivity
The synthesis commences with a two-step sequence that ultimately forms the azepan-4-one structure. nih.gov Initially, a secondary amine is alkylated. This is followed by a one-pot oxidation and gold-catalyzed cyclization. nih.gov A key step in this sequence involves a gold-catalyzed intramolecular alkyne oxidation. nih.gov This process was hypothesized to proceed via a gold carbene intermediate, which would then undergo a challenging formal 1,7-C(sp³)–H insertion to form the seven-membered ring. nih.gov However, later computational and experimental studies have suggested a different pathway involving a concerted hetero-retro-ene reaction, which represents a formal 1,5-hydrogen shift from an N-alkyl group to a vinyl position, avoiding the formation of a gold carbene intermediate. nih.gov
The regioselectivity of this reaction is highly sensitive to the steric environment of the amine substrate. nih.gov In non-symmetrical secondary amines, the reaction demonstrates excellent regioselectivity, favoring the formation of a ring at the less sterically hindered carbon center. For instance, a methyl group is highly favored for ring formation over a larger primary alkyl or benzyl (B1604629) group. nih.gov Interestingly, when comparing an n-butyl group and a benzyl group, the reaction slightly favors the n-butyl group, a decision rationalized by the larger steric profile of the phenyl ring compared to a propyl group. nih.gov Electronic factors can also dictate regioselectivity when steric environments are similar. For example, 1,2,3,4-tetrahydroisoquinoline (B50084) undergoes exclusive insertion into its benzylic C–H bond. nih.gov
Diastereoselectivity in Gold-Catalyzed Azepan-4-one Synthesis
The gold-catalyzed [5+2] annulation method generally proceeds with good to excellent diastereoselectivity. nih.govrsc.org For example, the reaction involving 2-methylpiperidine (B94953) yields the corresponding bicyclic azepan-4-one with good diastereoselectivity. nih.gov Even higher levels of diastereoselectivity were observed in the synthesis using 4-methylpiperidine (B120128) and methyl prolinate hydrochloride as substrates. nih.gov This stereochemical control is a significant advantage of the methodology, providing access to specific isomers of complex azepane structures.
Influence of Substrate Sterics on Reaction Efficiency
The efficiency and outcome of the gold-catalyzed annulation are significantly influenced by the steric properties of the substrates. nih.gov The reaction is sensitive to steric differences, which plays a crucial role in determining regioselectivity. nih.gov While many substrates react smoothly, sterically demanding amines can hinder the reaction. For instance, the gold catalysis for N-butyl-3-pentanamine proceeded sluggishly, and no azepan-4-one product was isolated. nih.gov In contrast, cyclic structures like 2-methylpiperidine react efficiently, possibly because the ring structure alleviates some steric hindrance around the nitrogen atom, allowing the gold catalysis to proceed effectively. nih.gov The choice of catalyst can also be optimized to improve results for certain substrates; while (2-biphenyl)Cy₂PAuNTf₂ is a generally effective catalyst, Et₃PAuNTf₂ has been shown to give better outcomes in specific cases. nih.gov
| Entry | Amine Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Dibenzylamine | 6a | 87 | - |
| 2 | Bis(4-(tert-butyldimethylsilyloxy)benzyl)amine | 6b | 75 | - |
| 3 | Pyrrolidine (B122466) | 6c | 78 | - |
| 4 | Azepane | 6d | 71 | - |
| 5 | N-ethyl-2-phenylethan-1-amine | 6e | 72 | - |
| 6 | N-benzyl-N-methylamine | 6f | 81 | - |
| 7 | N-benzylbutan-1-amine | 6g + 6g' | 79 | - |
| 8 | N-(2-bromobenzyl)butan-1-amine | 6h | 68 | - |
| 9 | 1,2,3,4-tetrahydroisoquinoline | 6i | 70 | - |
| 12 | 2-methylpiperidine | 6l | 74 | 4:1 |
| 13 | 4-methylpiperidine | 6m | 82 | >10:1 |
| 14 | Methyl prolinate hydrochloride | 6n | 65 | >10:1 |
Data sourced from Cui, L., Ye, L., & Zhang, L. (2010). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chemical Communications, 46(19), 3351–3353. nih.gov
Ring Expansion Approaches for Azepan-4-one Formation
Ring expansion reactions provide an alternative and powerful strategy for the synthesis of azepane frameworks from more readily available smaller ring systems, such as piperidines.
Expansion of Piperidine (B6355638) Derivatives to Azepane Systems
The synthesis of azepane derivatives can be achieved through the ring expansion of piperidines with high stereoselectivity and regioselectivity. rsc.org This strategy has been successfully applied to prepare diastereomerically pure azepane compounds in excellent yields. rsc.org The structure and stereochemistry of the resulting products can be confirmed through methods like X-ray crystallographic analysis. rsc.org This approach is valuable for constructing the azepine backbone of potentially biologically active molecules. rsc.org
Optimization of Reaction Conditions for Industrial and Large-Scale Synthesis
The industrial production of azepan-4-one derivatives, such as tert-butyl 4-oxoazepane-1-carboxylate, has been achieved on a large scale, with production exceeding 33 kg. researchgate.net A key process involves the ring expansion of a piperidine precursor, tert-butyl piperid-4-one-1-carboxylate, using ethyl diazoacetate. researchgate.netscribd.com Critical to the success of this large-scale synthesis is the optimization of reaction conditions, particularly the preparation of ethyl diazoacetate and the low-temperature execution of the ring expansion step. researchgate.net This method has been shown to be safe, cost-effective, and convenient, as it avoids the need for purification of intermediates. researchgate.net
Another efficient, scalable method for synthesizing azepan-4-ones is a two-step [5+2] annulation reaction. researchgate.net This approach, which utilizes gold catalysis, is noted for its high regioselectivity and good to excellent diastereoselectivity. researchgate.net For industrial applications, the use of continuous flow reactors can be employed to further optimize reaction conditions and enhance scalability.
Table 1: Key Parameters for Industrial Synthesis of 1-Methylazepan-4-one (B31119) Hydrochloride
| Step | Reaction | Key Parameters | Yield |
| 1 | Henry Reaction (Nitroaldol Condensation) | Base: Triethylamine (TEA), Solvent: Isopropanol (IPA), Temperature: 0°C | 60-70% |
| 2 | Catalytic Hydrogenation | Catalyst: Palladium on carbon (Pd/C), Hydrogen Pressure: 1–3 bar, Temperature: 25–30°C | 80-90% |
| 3 | Nitrite-Mediated Ring Expansion | Nitrite (B80452) Source: Sodium nitrite (NaNO₂), Acid Solvent: Glacial acetic acid, Temperature: 0°C | 65-75% |
Novel Cycloaddition Reactions for Azepane Scaffold Construction
Cycloaddition reactions represent a powerful strategy for the construction of the seven-membered azepane ring system.
Hetero-[5+2] Cycloaddition for Substituted Azepanes
A significant advancement in azepane synthesis is the development of the intermolecular hetero-[5+2] cycloaddition reaction between oxidopyrylium ylides and cyclic imines. researchgate.netnih.gov This method provides rapid access to highly substituted azepanes with excellent control over both regioselectivity and stereoselectivity. researchgate.netnih.gov Interestingly, the stereochemical outcome can be influenced by the substitution pattern of the oxidopyrylium ylide. researchgate.netnih.gov A broad range of both oxidopyrylium ylides and cyclic imines can participate in this reaction. researchgate.netnih.gov DFT calculations suggest that the reaction proceeds through a stepwise mechanism initiated by the nucleophilic attack of the imine nitrogen atom. nih.govresearchgate.net
Another approach involves a photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones, which constitutes a formal [5+2] cycloaddition. thieme-connect.comorganic-chemistry.orgnih.gov This two-step process allows for the conversion of readily available pyrrolidinones and aldehydes into densely functionalized azepane derivatives in good yields. thieme-connect.comorganic-chemistry.orgnih.gov
Metal-Free Decarboxylative Cycloaddition Strategies
Metal-free decarboxylative cyclization has emerged as a potent tool for synthesizing polycyclic heterocyclic compounds. researchgate.net One such strategy involves the reaction of 2-alkynyl benzaldehydes with cyclic amino acids, such as proline, to form azomethine ylides. researchgate.netsci-hub.se This leads to a cascade of reactions including decarboxylation, cyclization, and a one-carbon ring expansion to furnish various nitrogen-containing heterocycles, including azepine derivatives. researchgate.net This one-pot synthesis forms three new bonds (one C-N and two C-C) and demonstrates the versatility of azomethine ylides in constructing complex molecular architectures without the need for metal catalysts. researchgate.netsci-hub.se
Microwave-assisted decarboxylative reactions have also proven effective. mdpi.com For instance, the reaction of 3-formylchromones with amino acids under microwave irradiation, using a catalytic amount of DBU and no metal, can efficiently produce substituted pyrroles. mdpi.com This highlights the potential for developing more environmentally friendly and efficient synthetic routes.
Stereoselective Synthesis of Azepan-4-one and its Polyhydroxylated Derivatives
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several methods have been developed for the stereoselective synthesis of azepan-4-one and its derivatives, particularly polyhydroxylated versions which are of interest as iminosugar analogues. acs.orgresearchgate.netnih.gov
Osmium-Catalyzed Tethered Aminohydroxylation for Iminosugar Azepanes
A novel and highly stereoselective approach to pentahydroxyazepane iminosugars utilizes an osmium-catalyzed tethered aminohydroxylation (TA) reaction. acs.orgresearchgate.netnih.gov This key step, performed on an allylic alcohol derived from a D-mannose aldehyde, establishes a new C-N bond with complete control over both region- and stereochemistry. acs.orgresearchgate.netnih.govresearchgate.net The subsequent intramolecular reductive amination yields the desired polyhydroxylated azepane. acs.orgresearchgate.netnih.gov This represents the first application of the osmium-catalyzed TA reaction for the synthesis of iminosugars. acs.orgresearchgate.netnih.govresearchgate.net
The reaction proceeds through the formation of an O-aroyloxycarbamate, which then undergoes aminohydroxylation catalyzed by potassium osmate (K₂OsO₂(OH)₄). acs.org
Table 2: Osmium-Catalyzed Tethered Aminohydroxylation Reaction Conditions acs.org
| Step | Reagents and Conditions |
| Carbamate Formation | 1. CDI, toluene, 60 °C, 2 h; 2. NH₂OH·HCl, Py/toluene, 60 °C, 3.5-4.5 h |
| Aroyloxylation | p-ClC₆H₄COCl, Et₃N, CH₂Cl₂, -30 °C, 2 h |
| Aminohydroxylation | K₂OsO₂(OH)₄ (3 mol %), 3:1 tBuOH/H₂O, 35–40 °C, 15 h |
| Ring Opening | 2 M NaOH/EtOH (1:1), microwave, 1 h, 90 °C |
| Cyclization (Reductive Amination) | Pd(OH)₂/C, H₂, MeOH, rt, 1.5 days |
Influence of Chiral Auxiliaries and Catalysts on Stereocontrol
Chiral auxiliaries and catalysts play a crucial role in directing the stereochemical outcome of reactions to synthesize chiral azepanes. acs.orgbeilstein-journals.orgnumberanalytics.com Chiral auxiliaries are molecules that are temporarily incorporated into a substrate to control the stereoselectivity of a subsequent reaction. numberanalytics.com For instance, α-methylbenzylamine-type chiral auxiliaries have been effectively used in intermolecular aza-Michael reactions to produce a variety of chiral N-heterocycles. beilstein-journals.org
The combined use of a chiral auxiliary on the nucleophile and a chiral phase-transfer catalyst can create a "match effect," leading to high diastereomeric excess. beilstein-journals.org For example, in the synthesis of 3-substituted isoindolinones, the use of a cinchoninium salt as a phase-transfer catalyst along with a chiral benzamide (B126) reagent resulted in good yields and diastereoselectivities. beilstein-journals.org
Asymmetric hydrogenation of cyclic N-sulfonyl imines using a chiral palladium catalyst, Pd(CF₃CO₂)₂/(S,S)-f-binaphane, has been shown to produce chiral amines with high enantioselectivity (up to 99% ee). acs.org Similarly, chiral cationic ruthenium diamine catalysts have been effective in the asymmetric hydrogenation of dibenzo[c,e]azepine derivatives. acs.org The choice of catalyst, ligand, and reaction conditions are all critical factors that influence the stereochemical control of the reaction. numberanalytics.comnih.gov
Asymmetric Synthesis Routes to Specific Azepanone Diastereomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric synthetic routes to produce specific diastereomers of azepanones is of significant interest.
One notable strategy involves a temporary-bridge approach using an organocatalyzed annulation of α-ketoamides with enals. This method facilitates the synthesis of oxygen-bridged azepanes, which can then be selectively transformed into optically active azepanone, azepanol, or azepanedione derivatives. rsc.org This domino reaction assembles three chemical bonds and creates up to four stereogenic centers with high stereoselectivity. rsc.org The reaction of α-ketoamides with various enals, catalyzed by a chiral secondary amine, leads to the formation of bicyclic products. The diastereoselectivity of this process is influenced by the steric hindrance of substituents, which disfavors the formation of one diastereomer. rsc.org For instance, the reaction between an α-ketoamide and an enal at 0 °C can produce the desired azepane derivatives in good to excellent yields and high diastereo- and enantioselectivities. rsc.org
Another approach to obtaining highly substituted azepanones involves a stepwise annulation and ring-opening sequence starting from 2H-azirines. acs.orgfigshare.com This process begins with a diastereoselective allylindanation of the 2H-azirine, followed by N-acylation and ring-closing metathesis to construct a six-membered ring fused with the aziridine (B145994). acs.orgfigshare.com Subsequent regioselective ring opening of the resulting bicyclic aziridine with nucleophiles like carboxylic acids or sulfur nucleophiles yields highly substituted azepanones. acs.orgfigshare.com The regioselectivity of the ring-opening is controlled by the substituents on the aziridine ring. acs.org
Furthermore, Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes provides a highly diastereoselective route to densely substituted azepanone derivatives. nih.gov This reaction proceeds under mild conditions using ytterbium triflate as a catalyst, and an enantioselective version has been developed using a copper triflate/trisoxazoline (Tox) ligand system. nih.gov
These methodologies represent significant advances in the stereocontrolled synthesis of complex azepanone structures, providing access to a diverse range of diastereomers for further investigation.
Synthesis of Functionalized Azepane and Piperidine Ring Systems from Halogenated Precursors
The use of halogenated precursors offers a versatile entry point for the synthesis of functionalized azepane and piperidine ring systems through ring expansion strategies.
Dihalocarbene Species in Azabicycloalkane Synthesis
A key method involves the reaction of dihalocarbene species with cyclic enamines, such as N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines, to form dihalo-substituted azabicycloalkanes. rsc.orgrsc.org For example, dichlorocarbene, generated from chloroform (B151607) and a base under phase-transfer catalysis conditions, reacts with N-Boc-1,2,3,4-tetrahydropyridine to yield N-Boc-7,7-dichloro-2-azabicyclo[4.1.0]heptane. rsc.org This reaction provides the bicyclic framework necessary for subsequent ring expansion.
| Starting Material | Dihalocarbene Source | Product |
| N-Boc-2,3-dihydro-1H-pyrrole | CHCl3 / NaOH | N-Boc-6,6-dichloro-2-azabicyclo[3.1.0]hexane |
| N-Boc-1,2,3,4-tetrahydropyridine | CHCl3 / NaOH | N-Boc-7,7-dichloro-2-azabicyclo[4.1.0]heptane |
| N-Boc-1,2,3,4-tetrahydropyridine | CHBr3 / NaOH | N-Boc-7,7-dibromo-2-azabicyclo[4.1.0]heptane |
Table 1: Synthesis of Dihalo-azabicycloalkanes
Cyclopropane (B1198618) Ring Cleavage in Reductive Amination for Ring Expansion
Following the formation of the dihalogenated bicyclic system and removal of the Boc protecting group, a reductive amination reaction can trigger a cyclopropane ring cleavage, leading to the formation of ring-expanded products like functionalized azepanes. rsc.orgrsc.org This transformation occurs when the deprotected halogenated secondary cyclopropylamine (B47189) is treated with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. rsc.org The process is believed to proceed through the formation of an unstable tertiary amine intermediate which then undergoes a thermally allowed electrocyclic ring opening of the dihalocyclopropane. rsc.org The regioselectivity of this ring-opening can be influenced by the substitution pattern on the cyclopropane ring. rsc.orgresearchgate.net Monochloro substrates can also undergo this ring expansion, provided the chlorine substituent has an endo relative configuration. rsc.orgresearchgate.net
| Halogenated Precursor | Aldehyde/Ketone | Product |
| 7,7-Dichloro-2-azabicyclo[4.1.0]heptane hydrochloride | Benzaldehyde | 1-Benzyl-4-chloro-2,3,4,7-tetrahydro-1H-azepine |
| 7,7-Dichloro-2-azabicyclo[4.1.0]heptane hydrochloride | Cyclohexanecarbaldehyde | 4-Chloro-1-(cyclohexylmethyl)-2,3,4,7-tetrahydro-1H-azepine |
| 7,7-Dibromo-2-azabicyclo[4.1.0]heptane hydrochloride | Isobutyraldehyde | 4-Bromo-1-isobutyl-2,3,4,7-tetrahydro-1H-azepine |
Table 2: Ring Expansion via Reductive Amination
Synthesis of N-Substituted Azepan-4-one Derivatives
The nitrogen atom of the azepane ring provides a convenient handle for the introduction of various substituents, which can significantly modulate the pharmacological properties of the resulting compounds.
Synthetic Routes to N-Methylazepan-4-one Hydrochloride
N-Methylazepan-4-one hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. patsnap.comgoogle.com A common industrial synthesis starts from 1-methylpiperidin-4-one. patsnap.com The process involves a three-step sequence:
Alkaline Condensation with Nitromethane (B149229): 1-Methylpiperidin-4-one is reacted with nitromethane in the presence of a base like potassium hydroxide (B78521) to form 1-methyl-4-(nitromethyl)piperidin-4-ol. patsnap.com
Catalytic Hydrogenation: The nitro group is then reduced to a primary amine using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding 4-(aminomethyl)-1-methylpiperidin-4-ol. patsnap.com
Nitrite-Mediated Ring Expansion and Hydrochloride Formation: The resulting amino alcohol undergoes a Tiffeneau-Demjanov-type rearrangement upon treatment with sodium nitrite in an acidic medium (e.g., glacial acetic acid) at low temperatures. patsnap.com This ring expansion forms the seven-membered azepanone ring. The final product, N-methylazepan-4-one, is then converted to its hydrochloride salt. patsnap.com
| Step | Reagents and Conditions | Intermediate/Product | Yield |
| 1 | 1-Methylpiperidin-4-one, Nitromethane, MeONa, EtOH, rt, 48h | 1-Methyl-4-(nitromethyl)piperidin-4-ol | 80.4% patsnap.com |
| 2 | 1-Methyl-4-(nitromethyl)piperidin-4-ol, Raney Ni, H2, MeOH, rt, 20h | 4-(Aminomethyl)-1-methylpiperidin-4-ol | - |
| 3 | 4-(Aminomethyl)-1-methylpiperidin-4-ol, NaNO2, Acetic Acid, H2O, 0°C; then HCl/Isopropanol | N-Methylazepan-4-one hydrochloride | 87.0% patsnap.com |
Table 3: Synthesis of N-Methylazepan-4-one Hydrochloride
An alternative route involves the Dieckmann condensation of a diester derived from 4-methylaminobutyric acid. google.com
Preparation of Benzylated Azepan-4-one Hydrochloride Analogues
The synthesis of N-benzylazepan-4-one hydrochloride is typically achieved through the direct N-alkylation of azepan-4-one. googleapis.comresearchgate.net This involves reacting azepan-4-one hydrochloride with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (B95107) (THF). googleapis.com
| Starting Material | Reagents and Conditions | Product |
| Azepan-4-one hydrochloride | Benzyl bromide, K2CO3, THF | 1-Benzyl-azepan-4-one |
Table 4: Synthesis of N-Benzylazepan-4-one
This direct benzylation provides a straightforward method to introduce the benzyl group, which is a common moiety in medicinal chemistry for its potential to enhance lipophilicity and receptor binding affinity.
Synthesis of Other N-Alkyl and N-Aryl Substituted Azepane-4-one Hydrochlorides
The synthesis of N-substituted azepan-4-one hydrochlorides is crucial for developing a diverse range of derivatives for various research applications. The substitution on the nitrogen atom can be achieved through several synthetic strategies, including direct N-alkylation, reductive amination, and more complex cyclization reactions starting with substituted amines.
N-Alkylation: A common method for preparing N-alkyl derivatives is the direct alkylation of the azepan-4-one nitrogen. For instance, 1-methylazepan-4-one hydrochloride can be synthesized by reacting azepan-4-one with a methylating agent like methyl iodide, typically in the presence of a base such as potassium carbonate. However, controlling the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts can be a challenge. More sophisticated N-alkylations have also been developed. For example, N-[(dialkylamino)methyl]acrylamides, which are valuable monomers for smart polymers, can be synthesized from azepane. rsc.org This process involves the reaction of azepane with freshly isolated methylene (B1212753) Schiff base (iminium) salts to yield the N-substituted product, which can be isolated as a hydrochloride salt. rsc.org The use of N-Boc protected azepane allows for lithiation and subsequent reaction with various electrophiles, providing a pathway to a wide array of N-Boc-2-substituted azepanes. whiterose.ac.uk The Boc protecting group can then be removed under mild acidic conditions.
N-Arylation: The synthesis of N-aryl substituted azacycles can be accomplished through modern coupling methodologies or novel transformations. One practical approach involves the reaction of N-alkyl protected arylamines with cyclic ethers in the presence of titanium tetrachloride (TiCl₄) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This method facilitates the conversion of various N-alkyl protected arylamines, such as N-methyl-, N-ethyl-, and N-isopropyl arylamines, into N-aryl substituted azacycles in high yields. rsc.org Copper and palladium-catalyzed reactions are also widely employed for N-arylation, often starting with substituted aryl halides and an appropriate azepane precursor. researchgate.net
The following table summarizes examples of reagents used for creating N-substituted azepanes.
| Substitution Type | Reagent/Method | Precursor | Reference |
| N-Methyl | Methyl iodide, K₂CO₃ | Azepan-4-one | |
| N-Alkyl (general) | n-BuLi, then electrophile (E+) | N-Boc-azepane | whiterose.ac.uk |
| N-Aryl | N-alkyl protected arylamines, TiCl₄, DBU | Cyclic ethers | rsc.org |
| N-Aryl | Aryl halides, CuI or Pd(OAc)₂ | Azepine precursor | researchgate.net |
| N-[(azepan-1-yl)methyl] | Methylene iminium salts | Azepane | rsc.org |
Regioselective Synthetic Approaches for Azepan-4-one Derivatives
Regioselectivity, the control of the region of chemical bond formation, is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules like azepan-4-one derivatives. The ability to selectively functionalize specific positions on the azepane ring is critical for creating compounds with desired properties. Several advanced synthetic strategies have been developed that offer high levels of regiocontrol in the formation of the azepan-4-one core. nih.govresearchgate.netrsc.org
Key regioselective approaches include:
[5+2] Annulation Reactions: Gold-catalyzed annulation of N-pent-4-ynyl amines provides a flexible and efficient route to azepan-4-ones with generally high regioselectivity. nih.govrsc.org
Piperidine Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with exclusive regioselectivity and stereoselectivity through the ring expansion of piperidine precursors. researchgate.netrsc.org
Silyl-aza-Prins Cyclization: This method allows for the synthesis of trans-azepanes with high yields, where the reaction outcome and selectivity are highly dependent on the Lewis acid catalyst employed. researchgate.net
These methods leverage different mechanistic principles, from transition-metal catalysis to acid-mediated cyclizations, to direct the formation of specific regioisomers.
Control of Regiochemistry in Annulation Reactions
A prominent example of regiochemical control is observed in the gold-catalyzed [5+2] annulation synthesis of azepan-4-ones. nih.gov This reaction proceeds via an initial oxidation of an N-pent-4-ynyl amine followed by a gold-catalyzed intramolecular C-H insertion. The regioselectivity of this annulation is highly sensitive to the steric and electronic environment of the C-H bonds adjacent to the nitrogen atom in the amine precursor. nih.gov
For non-symmetric secondary amines, steric factors often dominate the regiochemical outcome. For instance:
A methyl group is highly favored for C-H insertion over a primary alkyl group (like n-butyl) or a benzyl group, leading to a single azepan-4-one product in each case (regioselectivity >20:1). nih.gov
When comparing an n-butyl and a benzyl group, the less sterically demanding n-butyl group is surprisingly favored, which is rationalized by the larger steric profile of the phenyl ring compared to a propyl group. nih.gov
Increasing the steric bulk on the benzyl group, for example by introducing a 2-bromophenyl substituent, significantly enhances the selectivity for insertion into the n-butyl group's C-H bond (selectivity >10:1). nih.gov
While sterics are a primary determinant, electronic effects can provide significant regioselectivity in substrates with similar steric environments. A notable example is 1,2,3,4-tetrahydroisoquinoline, which undergoes exclusive insertion into its benzylic C-H bond due to its electronic activation, yielding a tricyclic azepan-4-one. nih.gov However, in some cases, the control of regiochemistry can be subtle, as demonstrated by the low selectivity (1.2:1) observed between an n-butyl and a p-methoxybenzyl (PMB) group, indicating a complex interplay of factors. nih.gov
Catalyst Influence on Regioselectivity
The choice of catalyst is a powerful tool for influencing the regioselectivity of synthetic transformations leading to azepan-4-one derivatives. Different catalysts can stabilize transition states differently, thereby favoring one reaction pathway over another and leading to different regioisomeric products.
In the gold-catalyzed [5+2] annulation, while (2-biphenyl)Cy₂PAuNTf₂ is generally the preferred catalyst, switching to a different gold catalyst can improve selectivity in specific cases. nih.gov For the reaction involving an N-benzyl-N-butyl amine derivative, the standard catalyst gave a low regioselectivity of 1.2:1. However, changing the catalyst to Et₃PAuNTf₂ improved the regioselectivity to 5:1, favoring insertion into the butyl group. nih.gov This demonstrates that even subtle changes to the ligand sphere of the metal catalyst can have a significant impact on the regiochemical outcome of the annulation.
The table below illustrates the effect of the catalyst on product selectivity.
| Reaction | Substrate | Catalyst | Outcome/Regioselectivity | Reference |
| Gold-Catalyzed Annulation | N-(4-methoxybenzyl)-N-(pent-4-yn-1-yl)butan-1-amine | (2-biphenyl)Cy₂PAuNTf₂ | 1.2:1 (butyl vs. PMB) | nih.gov |
| Gold-Catalyzed Annulation | N-(4-methoxybenzyl)-N-(pent-4-yn-1-yl)butan-1-amine | Et₃PAuNTf₂ | 5:1 (butyl vs. PMB) | nih.gov |
| Silyl-aza-Prins Cyclization | Allylsilyl amine | InCl₃ | Azepane derivative | researchgate.net |
| Silyl-aza-Prins Cyclization | Allylsilyl amine | TMSOTf | Tetrahydropyran (B127337) derivative | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of Azepan 4 One Hydrochloride
Reactivity of the Ketone Functional Group in Azepan-4-one (B24970)
The carbonyl group (C=O) in the azepan-4-one ring is a key center for chemical transformations. Due to the higher electronegativity of oxygen compared to carbon, the carbonyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgkhanacademy.org Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. libretexts.orgyoutube.com The reactivity of the ketone in azepan-4-one is influenced by the presence of the nitrogen atom in the ring.
The electrophilic carbonyl carbon of azepan-4-one is a prime target for nucleophilic addition reactions. In these reactions, a nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. khanacademy.orgyoutube.com Subsequent protonation of the resulting alkoxide ion yields an alcohol. This process can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen atom, while basic conditions often involve a more potent nucleophile. libretexts.orgyoutube.com
A variety of nucleophiles can add to the ketone, including:
Grignard Reagents (Organometallics): Reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) leads to the formation of tertiary alcohols after an acidic workup. youtube.com
Hydride Reagents: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, azepan-4-ol. libretexts.orgallstudiesjournal.com
Cyanide: The addition of a cyanide ion (from sources like HCN or KCN) forms a cyanohydrin, which is a versatile intermediate for synthesizing other functional groups like carboxylic acids and amines. libretexts.org
Condensation reactions , which involve a nucleophilic addition followed by the elimination of a water molecule, are also characteristic of ketones like azepan-4-one. tcichemicals.com A notable example is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea, which highlights the utility of ketone-like structures in forming more complex heterocycles. mdpi.com Similarly, Knoevenagel condensation involves the reaction of ketones with active methylene (B1212753) compounds to produce α,β-unsaturated compounds. researchgate.net
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Grignard Reaction | CH₃MgBr, then H₃O⁺ | Tertiary Alcohol |
| Reduction | NaBH₄ | Secondary Alcohol |
| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin |
| Imine Formation | R-NH₂ | Imine (Schiff Base) |
| Knoevenagel Condensation | Malononitrile | α,β-Unsaturated Dinitrile |
The ketone group serves as a handle for introducing a wide array of other functional groups into the azepane scaffold. ashp.org These derivatization reactions are often crucial for building more complex molecules.
Common derivatization reactions include:
Imine and Enamine Formation: Reaction with primary amines (R-NH₂) yields imines (Schiff bases), while reaction with secondary amines forms enamines. These reactions are typically acid-catalyzed and reversible. libretexts.orgyoutube.com
Acetal and Ketal Formation: In the presence of an acid catalyst, azepan-4-one can react with two equivalents of an alcohol to form a ketal (or acetal). This reaction is often used to protect the ketone group from other reagents during a multi-step synthesis. libretexts.orgyoutube.com
Hydrazone Formation: Aldehydes and ketones react with hydrazine (B178648) (H₂N-NH₂) and its derivatives, such as 2,4-dinitrophenylhydrazine, to form hydrazones. The Wolff-Kishner reduction uses the formation of a hydrazone intermediate, which is then treated with a strong base to reduce the carbonyl group completely to a methylene group (CH₂). libretexts.org
| Reagent | Intermediate/Product | Functional Group Introduced |
|---|---|---|
| Hydrazine (H₂N-NH₂), then KOH/heat | Hydrazone, then Alkane | Methylene (CH₂) |
| Ethylene Glycol, H⁺ | Ethylene Ketal | Protected Carbonyl |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Wittig Reagent (Ph₃P=CHR) | Alkene | Alkene (C=CHR) |
Reactions Involving the Azepane Nitrogen Atom
The secondary amine nitrogen in the azepane ring is a nucleophilic and basic center. Its reactivity is fundamentally altered by its protonation state, as dictated by the hydrochloride salt form.
In its free base form, the nitrogen atom of azepan-4-one possesses a lone pair of electrons, making it nucleophilic. It can readily participate in alkylation and acylation reactions.
N-Alkylation: This reaction involves the treatment of the amine with an alkyl halide (e.g., methyl iodide) or other alkylating agents. The nitrogen atom acts as a nucleophile, displacing the leaving group on the alkylating agent to form a C-N bond. nih.gov This is a common method for introducing alkyl substituents onto the nitrogen atom.
N-Acylation: The formation of an amide bond via N-acylation is one of the most widely researched reactions in organic chemistry. researchgate.net The nitrogen atom can attack an acylating agent, such as an acid chloride or an acid anhydride, to form an N-acylazepan-4-one. This transformation is significant because it can alter the electronic properties of the molecule; N-acylation can reduce the LUMO energy levels of related polymer systems. rsc.org
Azepan-4-one is supplied as a hydrochloride salt. In this form, the nitrogen atom is protonated, forming a positively charged ammonium (B1175870) ion (-NH₂⁺-). This protonation has a profound impact on the nitrogen's reactivity.
The key effects of salt formation are:
Loss of Nucleophilicity: The lone pair of electrons on the nitrogen is engaged in a bond with the proton from HCl. Consequently, the nitrogen atom is no longer nucleophilic and cannot participate in alkylation or acylation reactions. nih.gov To perform these reactions, the amine must first be deprotonated by treatment with a base (e.g., sodium hydroxide (B78521), triethylamine) to generate the free base form.
Increased Water Solubility: The ionic nature of the hydrochloride salt generally increases the aqueous solubility of the molecule compared to the neutral free base. This is a common strategy used in pharmaceuticals to improve dissolution rates. nih.gov
Stabilization: Salt formation can improve the chemical stability of the compound, preventing unwanted side reactions or degradation. For instance, the hydrochloride salt of a compound was found to suppress unwanted interactions with excipients during formulation. nih.gov
Ring Transformations and Rearrangements of the Azepane Core
The seven-membered azepane ring, while more stable than smaller strained rings like aziridines or azetidines, can still undergo ring transformations under specific conditions. Strained heterocyclic compounds are excellent candidates for ring-opening or ring-expansion reactions. rsc.org
Potential transformations involving the azepane core include:
Ring Expansion: Synthetic methodologies exist for expanding smaller rings, such as pyrrolidines, into the azepane framework. One such method involves an intramolecular Ullmann-type annulation/rearrangement cascade. researchgate.net While less common, pathways for expanding the seven-membered ring could be envisioned under specific photochemical or thermal conditions.
Ring Contraction: Rearrangements that lead to the formation of more stable five- or six-membered rings (pyrrolidine or piperidine (B6355638) derivatives) are thermodynamically plausible. Such transformations often require specific functionalization within the ring to facilitate the necessary bond-breaking and bond-forming steps.
Transannular Reactions: The proximity of the nitrogen atom and the carbonyl group across the ring (in the 1,4-position) could potentially lead to transannular cyclizations or rearrangements, especially upon the formation of reactive intermediates. These reactions can lead to the formation of bicyclic structures.
While specific examples of ring rearrangements starting directly from azepan-4-one are not extensively documented in introductory literature, the principles of heterocyclic chemistry suggest that such transformations are possible and could be a route to novel molecular scaffolds. researchgate.netorganic-chemistry.org
Ring Contraction and Expansion Mechanisms
Ring contraction and expansion reactions are powerful tools in organic synthesis for accessing diverse molecular scaffolds. While specific studies detailing these transformations originating from Azepan-4-one hydrochloride are not extensively documented, the reactivity of the azepane core suggests potential pathways based on established methodologies for other cyclic amines and ketones.
Ring Contraction:
Ring contraction of cyclic amines can be achieved through various rearrangement reactions. For saturated cyclic amines, one potential pathway involves the formation of an N-hydroxylamine derivative followed by a regioselective rearrangement. researchgate.net This process effectively excises a carbon atom from the ring, leading to a smaller heterocyclic system. Although not specifically demonstrated for Azepan-4-one, this methodology has been applied to other saturated nitrogen heterocycles. researchgate.net
Ring Expansion:
Ring expansion of cyclic ketones is a more common transformation. For instance, the diazotization of an aminomethyl group adjacent to the carbonyl, followed by a Tiffeneau-Demjanov-type rearrangement, can lead to the insertion of a carbon atom into the ring. Another approach involves the reaction of the ketone with a diazomethane (B1218177) derivative to form an epoxide, which can then undergo an acid-catalyzed rearrangement to the ring-expanded ketone. Furthermore, cascade reactions involving the fragmentation of a bicyclic intermediate, formed from an initial cyclization event, can also lead to ring expansion. whiterose.ac.uk While these are general strategies, their application to Azepan-4-one hydrochloride would require specific experimental validation.
| Transformation | General Reagents/Conditions | Potential Product from Azepan-4-one |
| Ring Contraction | 1. N-oxidation 2. Rearrangement | Substituted Piperidine |
| Ring Expansion | 1. Diazomethane 2. Lewis Acid | Azocan-4-one or Azocan-5-one |
Conformational Analysis and Ring Inversion Studies
The conformational landscape of azepane rings is complex due to the flexibility of the seven-membered ring. Unlike the well-defined chair and boat conformations of cyclohexane, azepanes can adopt multiple low-energy conformations, including chair, boat, and twist-boat forms. The presence of the carbonyl group at the 4-position and protonation of the nitrogen in Azepan-4-one hydrochloride introduces additional conformational constraints.
Hydrogenation and Dehydrogenation Reactions of Azepane Systems
Hydrogenation:
The term hydrogenation in the context of Azepan-4-one can refer to two distinct transformations: the reduction of the ketone to an alcohol and the complete reduction of the carbonyl group to a methylene group. More broadly, in azepane systems, hydrogenation can also refer to the saturation of any double bonds within the ring. The catalytic hydrogenation of a C-N triple bond followed by reductive amination with an endocyclic carbonyl group has been used to form annulated azepanes. chemistryviews.org A study on the synthesis of hydroxylated azepane iminosugars involved a catalytic hydrogenation step to form the azepane ring via debenzylation and intramolecular reductive amination. acs.org
Dehydrogenation:
Dehydrogenation of saturated heterocyclic systems to their unsaturated counterparts is a common transformation, often accomplished using a palladium-on-carbon catalyst at elevated temperatures. rsc.org This process introduces unsaturation into the ring system, providing access to azepine and other unsaturated heterocyclic derivatives. While specific studies on the dehydrogenation of Azepan-4-one are not available, the general methodology is applicable to saturated azepane systems.
Oxidation and Reduction Potentials and Methodologies
Oxidation:
The electrochemical oxidation of aliphatic amines has been extensively studied and provides a route for the synthesis and modification of a wide range of molecules. mdpi.com The oxidation of secondary amines can lead to the formation of iminium ions, which are valuable intermediates for further functionalization. mdpi.com While the specific oxidation potential of Azepan-4-one hydrochloride has not been reported, the general principles of amine oxidation would apply. The oxidation of substituted catechols has been studied by various electrochemical methods, revealing that the resulting quinones can react further. marquette.edu
Reduction:
The reduction of the carbonyl group in Azepan-4-one is a fundamental transformation. The use of mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, yielding Azepan-4-ol. sci-hub.semasterorganicchemistry.comumn.edulibretexts.org This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgorganicchemistrytutor.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used for this transformation and are capable of reducing other functional groups like esters and amides. libretexts.orgnih.gov The complete reduction of the carbonyl group to a methylene group (a deoxygenation) to form azepane can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, or by catalytic hydrogenation under more forcing conditions.
| Reducing Agent | Product from Azepan-4-one | General Conditions |
| Sodium Borohydride (NaBH₄) | Azepan-4-ol | Methanol or Ethanol, Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Azepan-4-ol | Anhydrous ether or THF |
| Wolff-Kishner (H₂NNH₂, KOH) | Azepane | High Temperature |
| Clemmensen (Zn(Hg), HCl) | Azepane | Acidic Conditions |
Chiral Transformations and Stereochemical Inversion Studies
The synthesis of enantiomerically pure azepane derivatives is of significant interest due to their presence in many biologically active molecules. chemistryviews.org
Chiral Transformations:
The reduction of the prochiral ketone in Azepan-4-one presents an opportunity for asymmetric synthesis. The use of chiral reducing agents or catalysts can lead to the formation of enantiomerically enriched Azepan-4-ol. wikipedia.org Chiral oxazaborolidine catalysts, for example, have been effectively used for the enantioselective reduction of ketones. organic-chemistry.org Biocatalytic reductions using plant tissues have also been shown to reduce prochiral ketones with high enantioselectivity. nih.gov Furthermore, chiral azepane scaffolds can be synthesized through stereoselective ring expansion reactions of smaller chiral precursors. chemistryviews.org
Stereochemical Inversion:
Stereochemical inversion, or pyramidal inversion, is a process where an atom with a non-planar arrangement of bonds inverts its configuration. wikipedia.org In the context of azepanes, this most commonly refers to nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly oscillates from one side of the plane of its substituents to the other. wikipedia.org This process leads to the racemization of amines that would otherwise be chiral at the nitrogen center. The barrier to nitrogen inversion is generally low for unstrained amines, making the resolution of enantiomers at the nitrogen center difficult. wikipedia.org In cyclic systems, the ring structure can affect the barrier to inversion. For example, in small, strained rings like aziridines, the barrier to inversion is significantly higher. scribd.com For a flexible seven-membered ring like azepane, the barrier is expected to be low. Specific studies on the stereochemical inversion of substituted Azepan-4-one hydrochloride derivatives are not available.
Applications in Medicinal Chemistry and Drug Discovery Research
Azepan-4-one (B24970) Hydrochloride as a Key Pharmaceutical Intermediate
The utility of Azepan-4-one hydrochloride as a key intermediate is well-documented in the synthesis of various pharmaceuticals. Its reactive carbonyl group and the secondary amine (after deprotection of the hydrochloride salt) offer multiple sites for chemical elaboration, making it an ideal precursor for a range of complex molecules.
One of the most notable applications of a derivative of Azepan-4-one hydrochloride, specifically 1-methylazepan-4-one (B31119) hydrochloride, is in the synthesis of Azelastine (B1213491) hydrochloride. homesunshinepharma.comlgcstandards.com Azelastine is a potent, second-generation antihistamine used for the treatment of allergic rhinitis and conjunctivitis. drugbank.com The synthesis of Azelastine involves the use of 1-methylhexahydroazepin-4-one hydrochloride as a crucial starting material. homesunshinepharma.comgoogle.com Various synthetic routes have been developed, often involving the reaction of 1-methylhexahydro-4H-azepinone hydrochloride with benzoyl hydrazine (B178648) to form an acylhydrazone, followed by reduction and condensation steps to yield the final Azelastine molecule. google.com
The azepane scaffold is a privileged structure in medicinal chemistry, and Azepan-4-one hydrochloride serves as a versatile intermediate for a variety of bioactive molecules beyond Azelastine. nih.govresearchgate.netresearchgate.net The development of new synthetic methodologies has further expanded the utility of azepane derivatives. For instance, the synthesis of polysubstituted azepanes through dearomative ring expansion of nitroarenes has been established, providing access to a range of structurally diverse azepane-based compounds. researchgate.net This highlights the adaptability of the azepane core in generating libraries of compounds for biological screening.
The unique seven-membered ring structure of Azepan-4-one hydrochloride makes it an attractive building block for the construction of more complex molecular architectures. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution, allows for its incorporation into larger, more intricate molecular frameworks. For example, N-protected versions of azepan-4-one are utilized in multi-step syntheses to create complex scaffolds like tetrahydroazepino-indoles, which are of significant interest in drug discovery. The stereoselective synthesis of heavily hydroxylated azepane iminosugars further illustrates the utility of azepane derivatives in accessing complex and biologically relevant molecules. acs.org
Exploration of Azepan-4-one Derivatives as Potential Drug Scaffolds
The inherent biological relevance of the azepane motif has spurred extensive research into the development of novel drug candidates based on this scaffold. nih.gov The structural diversity achievable from Azepan-4-one hydrochloride and its derivatives makes it a valuable starting point for such explorations.
Researchers are actively designing and synthesizing novel azepane-based compounds with a wide range of therapeutic targets. nih.gov For example, novel substituted azepines have been synthesized and evaluated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is implicated in cancer. bohrium.com Similarly, azepane-fused triterpenoids have been investigated as potential antimycobacterial agents. mdpi.com The design of these novel candidates often involves computational methods, such as molecular docking, to predict their binding affinity to specific biological targets. bohrium.commdpi.com
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For azepane-derived compounds, SAR studies help in understanding how different substituents on the azepane ring influence their pharmacological properties. researchgate.net For instance, in the development of H+/K+ ATPase inhibitors, it was found that electron-donating groups on the azepane scaffold favored inhibitory activity, while electron-withdrawing groups were beneficial for anti-inflammatory activity. researchgate.net Such studies provide valuable insights for the rational design of more potent and selective drug candidates.
Inhibitory Potency and Stereochemistry in Enzyme Binding
The stereochemistry of azepane derivatives plays a critical role in their inhibitory potency against various enzymes. The specific spatial arrangement of substituents on the azepane ring dictates the molecule's ability to bind effectively to the active site of an enzyme.
Substituted azepanes have been identified as potent competitive inhibitors of GH84 glycoside hydrolases, such as human O-GlcNAcase. core.ac.uk The inhibitory activity of these compounds is highly dependent on the stereochemical configuration of their substituents. For instance, azepane derivatives with stereochemistry that mimics that of natural sugar substrates, like PUGNAc, exhibit strong binding and inhibition. core.ac.uk Conversely, derivatives with incorrect stereochemistry at key positions show significantly reduced or no inhibitory activity. core.ac.uk This highlights the necessity of precise stereochemical control in the design of potent enzyme inhibitors based on the azepane scaffold.
In the context of cathepsin K, a cysteine protease, the C-4 S stereochemistry of azepanone-based inhibitors was found to be crucial for potent inhibition. nih.gov X-ray crystallography studies revealed that while the unbound inhibitor adopts a stable equatorial conformation, it binds to the enzyme's active site in a higher-energy axial orientation. nih.gov This conformational switch upon binding underscores the dynamic nature of enzyme-inhibitor interactions and the importance of the azepane ring's flexibility.
The development of protein kinase B (PKB) inhibitors has also benefited from the azepane scaffold. nih.gov Starting from a natural product-derived lead compound, researchers designed and synthesized novel azepane derivatives with improved plasma stability. By replacing an unstable ester linkage with more robust isosteric linkers, they created compounds with significant inhibitory activity against PKB-alpha. nih.gov Molecular modeling based on crystal structures was instrumental in guiding the design of these second-generation inhibitors. nih.gov
Role in Neurological and Neuropsychiatric Disorders Research
Derivatives of azepan-4-one have shown significant promise in the research of treatments for neurological and neuropsychiatric disorders. Their ability to interact with key central nervous system targets makes them attractive candidates for further investigation. tandfonline.comresearchgate.net
Monoamine Transporter and Sigma-1 Receptor Inhibition by Azepane Analogues
A chiral bicyclic azepane has been identified as a potent inhibitor of monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), as well as the sigma-1 receptor (σ-1R). acs.org This discovery stemmed from screening a database of novel, synthetically accessible chemical scaffolds. acs.org The identified N-benzylated azepane derivative exhibited IC50 values of less than 100 nM for NET and DAT inhibition and approximately 110 nM for σ-1R inhibition. acs.org The polypharmacology of this compound, targeting multiple proteins involved in neurotransmission, suggests its potential for treating complex neuropsychiatric disorders. acs.org
Interaction with Biological Targets and Pharmacological Activities
The flexible nature of the azepane ring allows its derivatives to adopt various conformations, which is often a determining factor in their biological activity. lifechemicals.com This conformational diversity enables these compounds to bind to a wide range of biological targets, leading to diverse pharmacological effects. researchgate.nettandfonline.com Azepane derivatives have been reported to possess anticonvulsant, analgesic, and anxiolytic properties, among others. tandfonline.comresearchgate.net
Applications in Antihistamine Research
The azepane scaffold is a key component in the development of antihistamines. Azelastine, a potent second-generation histamine (B1213489) antagonist, features an azepane ring in its structure. lifechemicals.com This highlights the utility of the azepane moiety in designing compounds that target histamine receptors.
Novel biphenyloxy-alkyl derivatives of azepane have been synthesized and evaluated for their binding affinity to the human histamine H3 receptor. nih.gov One such derivative, 1-(6-(3-phenylphenoxy)hexyl)azepane, demonstrated a high affinity with a Ki value of 18 nM. nih.gov Another azepane derivative, 1-(5-(4-phenylphenoxy)pentyl)azepane, was identified as a potent antagonist in a cAMP accumulation assay and showed efficacy in an in vivo model of dipsogenia in rats. nih.gov These findings underscore the potential of azepane-based compounds in the development of new antihistamine drugs. nih.gov
Furthermore, a dibenz[b,e]azepine derivative, Fran 12, has been shown to be a histamine antagonist, causing parallel rightward shifts in the concentration-response curves to histamine in isolated guinea-pig ileum. nih.gov
Investigation of Azepane Derivatives in Treating Other Diseases
The therapeutic potential of azepane derivatives extends beyond the aforementioned areas, with research indicating their utility in a variety of other diseases. researchgate.netlifechemicals.com
Anticancer Activity: Azepane-based compounds have attracted significant attention for their potential as anticancer agents. researchgate.net The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase and has served as a scaffold for developing potential antitumor agents. lifechemicals.com Synthetic azepanone derivatives have been shown to inhibit deubiquitinating activity, which is crucial for cancer cell survival, leading to enhanced apoptosis. Furthermore, novel azepine derivatives based on a quinazolinone moiety have demonstrated promising anticancer and antimicrobial activities. researchgate.net
Antimicrobial and Antiviral Activity: The azepane scaffold has been incorporated into molecules with significant antimicrobial and antiviral properties. researchgate.net For instance, azepane-acridine heterocyclic adducts have been synthesized and evaluated for their medicinal potential, including in vitro antimicrobial activity. researchgate.net L-ido-azepane derivatives have shown notable inhibition of β-glucosidase, an important enzyme in various biological processes. mdpi.com Additionally, azepano-triterpenoids have been investigated as potential inhibitors of Mycobacterium tuberculosis, with some derivatives showing potent activity against drug-resistant strains. mdpi.com
Anti-inflammatory Activity: Fused triazole-azepine hybrids have been explored as potential non-steroidal anti-inflammatory agents (NSAIDs). researchgate.netmdpi.com Some of these derivatives have exhibited potent anti-inflammatory and analgesic activities in vivo, with some compounds showing greater efficacy than the reference drug diclofenac (B195802) sodium. researchgate.netmdpi.com
Computational Drug Design and Molecular Docking Studies with Azepane Scaffolds
Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools in the discovery and development of azepane-based drugs. nih.gov These techniques provide valuable insights into the binding modes and interactions of azepane derivatives with their biological targets, thereby guiding the design of more potent and selective compounds. dntb.gov.uaresearchgate.net
Molecular docking studies have been instrumental in understanding the inhibitory mechanism of azepane derivatives against various targets. For example, docking simulations of azepane derivatives into the active site of neuraminidase from the H1N1 virus helped identify potential inhibitors with favorable binding energies. neliti.com Similarly, docking studies on tricyclic azepine derivatives as EGFR inhibitors have elucidated the importance of specific steric and electrostatic interactions for inhibitory activity. koreascience.kr
In the development of 5-HT6 receptor antagonists, molecular docking revealed that the affinity of rigidified 1-phenylbenzazepine scaffolds is influenced by key hydrogen bonding, salt bridge, and pi-pi interactions. nih.gov These computational insights help to rationalize the observed structure-activity relationships and guide the optimization of lead compounds. researchgate.net Furthermore, molecular docking has been used to support the findings from in vitro antimicrobial and anticancer screening of novel azepine derivatives, revealing strong binding affinities to microbial and cancer-related target proteins. researchgate.netresearchgate.net
The conformational flexibility of the azepane ring can be explored through molecular dynamics simulations to understand how these molecules adapt to the binding site of a target enzyme, as demonstrated in studies with glycosidase inhibitors. researchgate.net
Table of Investigated Azepane Derivatives and their Biological Activities:
| Compound/Derivative Class | Biological Target/Activity | Research Focus |
| Substituted Azepanes | GH84 Glycoside Hydrolases | Enzyme Inhibition, Stereochemistry |
| Azepanone-based Inhibitors | Cathepsin K | Enzyme Inhibition, Stereochemistry |
| Novel Azepane Derivatives | Protein Kinase B (PKB) | Enzyme Inhibition, Drug Stability |
| Chiral Bicyclic Azepane | Monoamine Transporters (NET, DAT), σ-1R | Neurological Disorders |
| Biphenyloxy-alkyl Azepanes | Histamine H3 Receptor | Antihistamine Research |
| Azepane-containing Natural Products (e.g., Balanol) | Protein Kinase | Anticancer Research |
| Fused Triazole-Azepine Hybrids | Cyclooxygenase (COX) | Anti-inflammatory Agents |
| Azepane-Acridine Adducts | Microbial Targets | Antimicrobial Research |
| Azepano-triterpenoids | Mycobacterium tuberculosis enzymes | Antitubercular Agents |
Analytical Methodologies for Azepan 4 One Hydrochloride Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of Azepan-4-one (B24970) hydrochloride at an atomic level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography provide complementary information that, when combined, offers a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-qNMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of Azepan-4-one hydrochloride.
¹H-NMR (Proton NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H-NMR spectrum of Azepan-4-one hydrochloride, the protons on the carbon atoms adjacent to the nitrogen atom and the carbonyl group will exhibit characteristic chemical shifts. The integration of the peaks corresponds to the number of protons, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) arise from spin-spin coupling with neighboring protons, revealing connectivity. rsc.org For instance, studies on analogous azepane derivatives show coupling constants (³JHH) between 9 and 11 Hz, which are consistent with trans-diaxial hydrogen interactions within a chair conformation. vulcanchem.com
¹³C-NMR (Carbon-13 NMR) reveals the number of non-equivalent carbon atoms and their chemical environment. uoi.gr The carbonyl carbon (C=O) of the ketone group is typically observed as a distinct peak at a downfield chemical shift, often around 208 ppm. The carbons of the azepane ring will appear at different chemical shifts depending on their proximity to the nitrogen atom and the carbonyl group. For example, in related N-substituted azepan-4-one derivatives, the carbons of the azepane backbone can resonate in the range of 22.4–54.3 ppm. vulcanchem.com
2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish more complex structural relationships. rsc.org COSY experiments identify protons that are coupled to each other, helping to piece together the spin systems within the molecule. rsc.org NOESY provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation of the azepane ring. rsc.org
Table 1: Representative NMR Data for Azepan-4-one Analogs
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.5 - 3.5 | Multiplet | Protons adjacent to Nitrogen |
| ¹H | 2.0 - 2.8 | Multiplet | Protons adjacent to Carbonyl |
| ¹³C | ~208 | Singlet | Carbonyl Carbon (C=O) |
| ¹³C | 40 - 60 | - | Carbons adjacent to Nitrogen |
| ¹³C | 20 - 40 | - | Other ring Carbons |
Note: Specific chemical shifts can vary depending on the solvent and the specific derivative of azepan-4-one being analyzed.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of Azepan-4-one hydrochloride. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M+H]⁺ corresponds to the protonated molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the molecular formula. For Azepan-4-one hydrochloride (C₆H₁₂ClNO), the calculated exact mass is 149.0607417 Da. nih.gov HRMS can confirm this value with high precision, distinguishing it from other compounds with the same nominal mass.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The molecule is fragmented in the mass spectrometer, and the masses of the fragments are analyzed. This fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For example, fragmentation of related azepane structures can involve cleavage of the amide bond or loss of the hydrochloride. vulcanchem.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in Azepan-4-one hydrochloride by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum provides a characteristic fingerprint of the molecule.
Key functional groups and their expected absorption ranges include:
C=O (Ketone): A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of Azepan-4-one hydrochloride.
N-H (Amine salt): The protonated secondary amine (R₂NH₂⁺) will show a broad absorption in the range of 2200-3000 cm⁻¹.
C-H (Aliphatic): Absorption bands corresponding to the stretching vibrations of C-H bonds in the azepane ring are typically observed in the region of 2850-3000 cm⁻¹.
The absence of certain peaks can also be informative. For instance, the absence of a strong, broad band around 3300-3500 cm⁻¹ would indicate the absence of a primary or secondary amine (N-H) functional group, confirming its salt form.
Table 2: Characteristic IR Absorption Frequencies for Azepan-4-one Hydrochloride
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | ~1700 - 1725 | Strong |
| N-H (Amine Salt) | ~2200 - 3000 | Broad, Strong |
| C-H (Aliphatic) | ~2850 - 3000 | Medium to Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. nih.govresearchgate.net This technique involves irradiating a single crystal of Azepan-4-one hydrochloride with X-rays and analyzing the resulting diffraction pattern.
The analysis of the diffraction data allows for the precise determination of:
Bond lengths and angles: Providing exact measurements of the distances between atoms and the angles between bonds.
Conformation of the azepane ring: The seven-membered azepane ring can adopt various conformations, such as chair and boat forms. vulcanchem.com X-ray crystallography can definitively establish the preferred conformation in the solid state. vulcanchem.comnih.gov Studies on similar azepanone structures have shown that they often crystallize in a chair conformation. researchgate.net
Intermolecular interactions: It reveals how the molecules are packed in the crystal lattice, including hydrogen bonding interactions between the protonated amine, the chloride ion, and the carbonyl group. vulcanchem.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating Azepan-4-one hydrochloride from impurities and for quantifying its purity. ijrti.org These methods are widely used in quality control during the synthesis and purification of the compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and impurity profiling of Azepan-4-one hydrochloride. ijprajournal.comresearchgate.net This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). ijprajournal.com
For the analysis of Azepan-4-one hydrochloride, a reversed-phase HPLC method is commonly employed. This typically involves:
Stationary Phase: A nonpolar column, such as a C18 column. rsc.orgresearcher.life
Mobile Phase: A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like trifluoroacetic acid (TFA) or a phosphate (B84403) buffer to improve peak shape and resolution.
Detection: A UV detector is commonly used, as the carbonyl group in Azepan-4-one hydrochloride provides a chromophore that absorbs UV light. ajprd.com
Quantitative Analysis: By creating a calibration curve with standards of known concentration, the concentration of Azepan-4-one hydrochloride in a sample can be accurately determined. jrespharm.com
Impurity Profiling: HPLC is highly effective for detecting and quantifying impurities that may be present from the synthesis or degradation of the compound. researcher.life By optimizing the chromatographic conditions, it is possible to separate the main compound from related substances, such as starting materials, by-products, or degradation products. This is crucial for ensuring the quality and purity of the final product. researchgate.net Forced degradation studies, where the compound is subjected to stress conditions like heat, acid, and base, are often performed in conjunction with HPLC to identify potential degradation products and establish the stability-indicating nature of the method. jrespharm.com
Table 3: Typical HPLC Parameters for Azepan-4-one Hydrochloride Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Injection Volume | 10-20 µL |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, sensitive, and versatile method for the analysis of Azepan-4-one hydrochloride. asiapharmaceutics.info This technique is an advanced form of thin-layer chromatography (TLC) that utilizes stationary phases with smaller particle sizes, leading to better resolution and more compact spots. asiapharmaceutics.info For the analysis of Azepan-4-one hydrochloride and related substances, HPTLC is typically performed on aluminum plates precoated with silica (B1680970) gel 60 F254 as the stationary phase. nih.govresearchgate.netnih.gov
The development of a successful HPTLC method involves careful selection of the mobile phase to achieve optimal separation. For compounds with similar polarity, a multi-component solvent system is often required. For instance, a mobile phase consisting of toluene, chloroform (B151607), and methanol in a specific ratio (e.g., 5:4:2 v/v/v) has been found effective for separating similar hydrochloride compounds. researchgate.net After development, the plates are dried and the separated spots are visualized under UV light, often at a wavelength where the compound exhibits maximum absorbance, such as 212 nm. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification. For example, an Rf value of 0.41 ± 0.02 might be characteristic for a specific analyte under defined conditions. researchgate.net
Quantitative analysis is performed using a densitometer, which scans the plate and measures the absorbance of the spots. researchgate.net The method's reliability is established through validation, confirming its linearity, precision, and accuracy over a specified concentration range, such as 40-140 ng/spot. researchgate.net
Table 1: Typical HPTLC Method Parameters for Analysis of Amine Hydrochloride Compounds
| Parameter | Description | Example Value/Condition |
| Stationary Phase | The adsorbent layer on the plate. | Silica gel 60 F254 precoated on aluminum plates. researchgate.net |
| Mobile Phase | The solvent system used to develop the chromatogram. | Toluene : Chloroform : Methanol (5:4:2 v/v/v). researchgate.net |
| Detection Wavelength | Wavelength used for densitometric scanning. | 212 nm. researchgate.net |
| Rf Value | Characteristic retention factor for the analyte. | 0.41 ± 0.02. researchgate.net |
| Linearity Range | The concentration range over which the response is proportional to the amount of analyte. | 40 - 140 ng/spot. researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | 20 ng/spot. researchgate.net |
This table presents example parameters based on methods developed for similar compounds and illustrates a typical HPTLC setup.
Preparative Chromatography for Isolation of Impurities and Target Compounds
During the synthesis of Azepan-4-one hydrochloride, various impurities can be formed, including synthetic byproducts or degradation products. researchgate.net Identifying and characterizing these impurities is a critical regulatory requirement for ensuring the safety and efficacy of the final pharmaceutical product. nih.gov Preparative chromatography, particularly preparative High-Performance Liquid Chromatography (HPLC), is the primary technique used to isolate these impurities in sufficient quantities (milligrams to grams) for structural elucidation by techniques like NMR and mass spectrometry. nih.govatlanchimpharma.com
The process begins with an analytical HPLC method to separate the main compound from its impurities. This analytical method is then scaled up to a preparative scale. waters.com This involves using a larger column packed with the same stationary phase (e.g., a C18 reversed-phase column) and increasing the flow rate and injection volume. researchgate.netlcms.cz The goal is to maximize throughput while maintaining adequate resolution between the target compound and the impurities. waters.com
Mass-directed purification is a powerful approach where the eluent from the preparative column is split, with a small portion going to a mass spectrometer. waters.com The mass spectrometer detects the ions corresponding to the known molecular weight of the target compound and any impurities, triggering fraction collection only when the desired masses are detected. waters.com This ensures the efficient isolation of compounds of interest. Once isolated, the purity of the fractions is confirmed using analytical HPLC before they are subjected to structural analysis. nih.govwaters.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. cleancontrolling.com It is particularly useful for the analysis of volatile and semi-volatile compounds. For Azepan-4-one hydrochloride, GC-MS can be used for identification and to detect potential volatile impurities. cleancontrolling.comnih.gov
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). mdpi.com The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint for the compound. nih.gov The PubChem database records a GC-MS spectrum for Azepan-4-one hydrochloride, which can be used as a reference for its identification. nih.gov
GC-MS can provide both qualitative and semi-quantitative information. cleancontrolling.com While it may have limitations in distinguishing between isomers with very similar chemical properties, it is highly effective for screening for impurities and confirming the identity of the main component by comparing its mass spectrum to a reference library. cleancontrolling.comnih.gov For non-volatile or thermally labile compounds, derivatization techniques can be employed to make them suitable for GC-MS analysis. tesisenred.net
Thermoanalytical Techniques for Solid-State Characterization
Thermoanalytical techniques are essential tools in the pharmaceutical industry for the solid-state characterization of active pharmaceutical ingredients (APIs) and intermediates like Azepan-4-one hydrochloride. rjptonline.org These methods measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. scribd.com Techniques such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability, purity, polymorphism, and decomposition kinetics of a material. rjptonline.orgwalshmedicalmedia.com
Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Purity
Thermogravimetry (TGA) measures the change in mass of a sample as a function of temperature or time. mt.com For Azepan-4-one hydrochloride, TGA is used to determine its thermal stability and decomposition profile. The resulting TGA curve shows distinct mass loss steps corresponding to the release of volatile components or decomposition of the molecule. walshmedicalmedia.com In a study on the similar compound azelastine (B1213491) hydrochloride, TGA revealed a multi-step decomposition process, with the compound being thermally stable up to a certain temperature, beyond which significant mass loss occurred. walshmedicalmedia.com This information is vital for establishing safe handling and storage conditions.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. rjptonline.org It is widely used to determine the melting point, heat of fusion, and to detect polymorphic transitions. mt.comnih.gov The melting point of a pure crystalline substance is sharp, but the presence of impurities broadens the melting peak and lowers the melting point. walshmedicalmedia.com This principle allows for the determination of purity using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. mt.com DSC is also a primary tool for identifying and characterizing different polymorphic forms of a compound, as each polymorph will have a unique melting point and thermal profile. mt.comnih.gov
Table 2: Application of TG and DSC in Azepan-4-one Hydrochloride Analysis
| Technique | Measured Property | Information Obtained |
| Thermogravimetry (TG/TGA) | Mass Change vs. Temperature | Thermal stability, decomposition temperature, solvent/water content. mt.com |
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point, purity, polymorphism, heat of fusion, glass transition. walshmedicalmedia.commt.com |
Kinetic Parameter Determination of Decomposition
The data obtained from TGA experiments can be further analyzed to determine the kinetic parameters of the decomposition process. walshmedicalmedia.com This provides deeper insight into the stability of the compound and its degradation mechanism. The key kinetic parameters include the activation energy (Ea), the frequency factor (A), and the order of the reaction (n). walshmedicalmedia.comresearchgate.net
Several mathematical models, such as the Horowitz-Metzger and Coats-Redfern methods, can be applied to the TGA data to calculate these parameters. walshmedicalmedia.com By performing TGA measurements at multiple heating rates, more advanced kinetic models can be used to predict the shelf life and stability of the material under different temperature conditions. mt.com For example, a study on azelastine hydrochloride used these models to determine that its decomposition followed first-order kinetics, providing valuable information for its quality control and stability assessment. walshmedicalmedia.com
Validation of Analytical Methods According to ICH Guidelines
To ensure that an analytical method is suitable for its intended purpose, it must be validated. ich.org The International Council for Harmonisation (ICH) provides comprehensive guidelines, particularly in document Q2(R1) and the more recent Q2(R2), on the validation of analytical procedures. ich.orgeuropa.eueuropa.eu Validation demonstrates that a method is reliable, reproducible, and accurate for the analysis of a specific substance like Azepan-4-one hydrochloride. jfda-online.com
The validation process involves evaluating several key performance characteristics. jfda-online.comscielo.br These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). ich.orgscielo.br
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products. jfda-online.com
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org
Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable levels of precision, accuracy, and linearity. ich.org
Accuracy refers to the closeness of the test results to the true value. ich.org
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-laboratory precision). ich.org
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
All data from the validation studies, including the protocols and the formulas used for calculations, must be documented and submitted for regulatory review. ich.org
Table 3: Key Validation Parameters as per ICH Guidelines
| Validation Characteristic | Description | Common Acceptance Criteria |
| Specificity | No interference from other substances. | Resolution between analyte and impurity peaks > 1.5. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. rroij.com |
| Accuracy | Closeness to the true value. | Recovery of 98.0% to 102.0%. |
| Precision (Repeatability) | Agreement between multiple tests on the same sample. | Relative Standard Deviation (%RSD) ≤ 2%. |
| Intermediate Precision | Agreement between results from different days, analysts, or equipment. | Relative Standard Deviation (%RSD) ≤ 2%. |
| Range | Verified interval of accurate and precise measurement. | For assay: 80% to 120% of the test concentration. ich.org |
| LOD & LOQ | Lowest detectable and quantifiable amounts. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
This table summarizes the main validation parameters and provides typical acceptance criteria, which can vary based on the specific application.
Mechanistic Investigations and Theoretical Studies
Reaction Mechanism Elucidation through Experimental and Computational Approaches
The elucidation of reaction mechanisms for the synthesis and transformation of azepane systems often requires a synergistic combination of experimental observation and computational modeling. A prominent example is the stereoselective reduction of 2,4,5,6-tetrahydro-3H-1,2,4-triazepine-3-thiones/ones to the corresponding triazepanes. Experimental studies show that these reactions proceed smoothly with sodium cyanoborohydride (NaBH3CN) in slightly acidic methanol (B129727). sciforum.netsemanticscholar.org A plausible mechanism involves the initial protonation of the triazepine followed by a hydride transfer from the reducing agent. sciforum.netsemanticscholar.org Computational studies were employed to discern the most likely site of protonation. Density Functional Theory (DFT) calculations revealed that N-protonated cations are significantly more stable (by 1.8–8.1 kcal/mol in methanol) than the corresponding O- or S-protonated intermediates. sciforum.netsemanticscholar.org This computational insight strongly supports a mechanism where hydride transfer occurs at the C=N double bond of the more stable N-protonated cation, effectively excluding pathways involving O- or S-protonation. sciforum.netsemanticscholar.org
In the synthesis of more complex polyhydroxylated azepanes, mechanistic pathways are often proposed based on the characterization of intermediates. For instance, the formation of a bicyclic azepane from an amine precursor was explained by a proposed mechanism involving several steps. nih.gov The sequence begins with O-debenzylation to form a hemiacetal, which exists in equilibrium with its tautomeric aldehyde form. nih.gov This is followed by an intramolecular nucleophilic attack by the amine to trigger cyclization into a seven-membered cyclic hemiaminal, an intermediate whose presence was confirmed by mass spectrometry. nih.gov Subsequent acid-catalyzed dehydration leads to an iminium ion, which can then be hydrogenated to the final azepane product. nih.gov
Similarly, the synthesis of tetrazolo azepanes via 1,3-intramolecular dipolar cycloaddition from azido (B1232118) nitriles has been investigated through a combination of synthesis and quantum chemical topology studies, which point towards a pseudo-concerted mechanism. researchgate.net These examples underscore the power of combining experimental evidence with theoretical calculations to build a comprehensive understanding of complex reaction sequences involving the azepane core.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Stereochemistry
Density Functional Theory (DFT) has become an indispensable tool for mapping the intricate details of reaction pathways and predicting the stereochemical outcomes of reactions involving azepane derivatives. A clear demonstration of its utility is in the study of the reduction of 1,2,4-triazepines. sciforum.netsemanticscholar.org DFT calculations performed at the B3LYP/6-311++G(d,p) level of theory were used to compare the relative stabilities of potential protonated intermediates. sciforum.netsemanticscholar.org The calculations showed conclusively that N-protonated cations were energetically favored over O- or S-protonated species. sciforum.netsemanticscholar.org This finding was critical in clarifying the reaction mechanism, indicating that the reaction proceeds via the more stable N-protonated intermediate, which then undergoes hydride attack to yield the final product. sciforum.netsemanticscholar.org
DFT calculations are also employed to understand the mechanisms of cycloaddition reactions. In the formation of tetrazolo azepanes, a quantum chemical topological study elucidated a pseudo-concerted mechanism for the intramolecular cyclization. researchgate.net Preliminary DFT calculations have also been used to validate proposed mechanisms for tetrazole formation from lactams under specific reaction conditions, helping to rationalize surprising experimental observations. d-nb.info These computational models provide insights into the energy barriers and geometries of transition states, which are often difficult or impossible to study experimentally. researchgate.netd-nb.info By calculating the energy profiles for different reaction pathways, DFT can explain why a particular stereoisomer is formed preferentially, providing a molecular-level understanding of stereocontrol in these flexible seven-membered ring systems.
Understanding Regioselectivity and Diastereoselectivity at a Molecular Level
Controlling regioselectivity and diastereoselectivity is a central challenge in the synthesis of functionalized azepanes. The gold-catalyzed two-step [5+2] annulation reaction is a powerful method for synthesizing azepan-4-ones with remarkable selectivity. nih.govrsc.org This reaction, which proceeds from N-(pent-4-yn-1-yl)piperidine derivatives, generally exhibits high regioselectivity, favoring the formation of the seven-membered azepane ring over a potentially more feasible 1,5-C(sp³)–H insertion that would lead to a cyclopentanone. nih.gov The reaction also achieves good to excellent diastereoselectivity, particularly with substituted piperidine (B6355638) precursors. nih.gov For example, the reaction with 2-methylpiperidine (B94953) yields the corresponding bicyclic azepan-4-one (B24970) with good diastereoselectivity, while even better selectivity is observed with 4-methylpiperidine (B120128) and methyl prolinate hydrochloride. nih.gov This selectivity is attributed to the steric environment dictated by the substrate and the gold catalyst. nih.gov
Another key example is the hydroboration of tetrahydroazepines to produce azepanols, which are precursors to oxo-azepines. mdpi.com This reaction can yield a mixture of regioisomeric alcohols. mdpi.com Studies have shown that the regioselectivity can be influenced by the choice of catalyst. While standard hydroboration may proceed with moderate regioselectivity, the use of a rhodium catalyst, such as Rh(COD)(DPPB)BF₄, can improve the ratio in favor of the desired kinetic product, although sometimes at the expense of conversion due to a competing hydrogenation pathway. mdpi.com The diastereoselectivity of such reactions is often high, governed by the existing stereocenters on the azepine ring, which direct the incoming reagent to the less sterically hindered face. mdpi.com
In the synthesis of heavily hydroxylated azepanes via osmium-catalyzed tethered aminohydroxylation, the stereochemistry of the final product is also carefully controlled. nih.gov The configuration at specific carbon atoms within the starting material can favor the intramolecular nucleophilic attack from a particular face, leading to a single, well-defined stereoisomer of the bicyclic product. nih.gov
Intermediate Characterization and Trapping in Complex Reaction Sequences
The direct observation or trapping of transient intermediates is crucial for validating proposed reaction mechanisms. In the synthesis of polyhydroxylated azepanes, a key seven-membered cyclic hemiaminal intermediate was successfully identified in the reaction mixture by Electrospray Ionization Mass Spectrometry (ESI-MS). nih.gov This experimental evidence provided strong support for the proposed multi-step cyclization mechanism that proceeds from an acyclic amine to the final azepane product via hemiaminal and subsequent iminium ion intermediates. nih.gov
In the gold-catalyzed synthesis of azepan-4-ones, the mechanism is believed to involve a gold carbene intermediate formed via intramolecular alkyne oxidation. nih.gov While this highly reactive species has not been isolated or directly observed, its existence is inferred from the structure of the final product, which results from a formal C–H insertion event. nih.gov The elucidation of the detailed mechanism, including the definitive characterization of this intermediate, is an ongoing area of investigation. nih.gov
Computational chemistry provides a powerful alternative for characterizing intermediates that are too fleeting to be observed experimentally. As discussed previously, DFT calculations were used to identify N-protonated cations as the key, stable intermediates in the reduction of triazepines. sciforum.netsemanticscholar.org By calculating the relative energies of different potential intermediates, researchers could confidently discard less stable species from the plausible reaction pathway, thereby "characterizing" the crucial intermediate at a theoretical level. sciforum.netsemanticscholar.org
Conformational Analysis of the Azepane Ring System
The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations, making its analysis complex. High-level electronic structure calculations have shown that, similar to cycloheptane, the twist-chair conformation is typically the most stable for the azepane ring, while chair conformations are often associated with transition states. nih.gov In certain fused ring systems, such as 11H-dibenzo[b,e]azepines, the seven-membered ring assumes a boat conformation, and the energy barrier for the interconversion between two boat forms can be measured using dynamic NMR. cdnsciencepub.com
The conformational landscape of the azepane ring can be significantly influenced by the introduction of substituents. rsc.orgbeilstein-journals.org For instance, while a non-fluorinated, substituted azepane was found to exist in a state of extensive conformational disorder, the strategic introduction of a fluorine atom can dramatically rigidify the ring system. beilstein-journals.org A single, diastereoselectively installed fluorine atom can bias the azepane ring to exist predominantly in one major conformation. rsc.org This effect, however, is highly dependent on stereochemistry and the interplay with other substituents. In one study, a (6R)-fluorine atom greatly rigidified the ring, leading to a single dominant conformer in solution, whereas a (6S)-fluorine atom in the same scaffold did not resolve the conformational disorder. beilstein-journals.org This highlights the subtle yet powerful influence of stereospecific fluorination in controlling the three-dimensional structure of the flexible azepane scaffold. rsc.orgbeilstein-journals.org
| Compound | Key Substituent(s) | Observed Conformational Behavior | Reference |
| Azepane | None | Prefers twist-chair conformation | nih.gov |
| Substituted Azepane (non-fluorinated) | OBn, N3 | Extensive conformational disorder | beilstein-journals.org |
| (6S)-Fluoroazepane derivative | (6S)-F, OBn, N3 | Conformational disorder persists | beilstein-journals.org |
| (6R)-Fluoroazepane derivative | (6R)-F, OBn, N3 | Ring system is rigidified; one dominant conformer | beilstein-journals.org |
| Monofluorinated Azepane Models | Single F atom | Biases the ring to one major conformation | rsc.org |
Influence of Catalysts and Reagents on Reaction Outcomes
The choice of catalysts and reagents is a critical factor that governs the efficiency, selectivity, and even the reaction pathway in the synthesis of azepane derivatives. In the [5+2] annulation reaction to form azepan-4-ones, gold catalysts such as Ph₃PAuNTf₂ are essential for promoting the desired transformation and ensuring high selectivity. nih.govrsc.org The specific ligand on the gold catalyst can also play a role; for instance, using (2-biphenyl)Cy₂PAuNTf₂ was shown to affect the diastereomeric ratio of the product. nih.gov
Lewis acids are also pivotal in certain transformations. In a Friedel-Crafts acylation reaction on an azepane-containing substrate, aluminum chloride (AlCl₃) is used in excess. acs.org The proposed mechanism suggests that one equivalent of AlCl₃ is sequestered by the protonated nitrogen of the starting material, while a second equivalent mediates the acylation itself. acs.org The reaction outcome in a silyl-aza-Prins cyclization to form trans-azepanes is highly dependent on the Lewis acid employed; InCl₃ selectively produces azepanes, whereas using TMSOTf diverts the reaction to yield tetrahydropyran (B127337) derivatives instead.
The selectivity of hydroboration reactions on tetrahydroazepines can be tuned by catalysts. The use of a rhodium-based catalyst can enhance regioselectivity compared to standard hydroboration conditions. mdpi.com Furthermore, the choice of reducing agent can dictate the final product structure. In the synthesis of 1,2,4-triazepanes, reducing the precursor with NaBH₃CN under acidic conditions yields the 1-unsubstituted product. semanticscholar.org However, using a different reagent system, such as sodium borohydride (B1222165) (NaBH₄) in the presence of acetic acid, leads to a reductive alkylation, furnishing the 1-ethyl-substituted triazepane. sciforum.netsemanticscholar.org This demonstrates how reagents can be selected to achieve different levels of functionalization on the azepane nitrogen. semanticscholar.org
| Reaction | Catalyst/Reagent | Role/Effect on Outcome | Reference |
| [5+2] Annulation | Ph₃PAuNTf₂ | Catalyzes C-H insertion to form azepan-4-one ring with high selectivity | nih.govrsc.org |
| Silyl-aza-Prins Cyclization | InCl₃ | Selectively yields trans-azepanes | |
| Silyl-aza-Prins Cyclization | TMSOTf | Yields tetrahydropyran derivatives instead of azepanes | |
| Hydroboration | Rh(COD)(DPPB)BF₄ | Increases regioselectivity of hydroxylation | mdpi.com |
| Triazepine Reduction | NaBH₃CN / H⁺ | Stereoselective reduction of C=N bond to give 1-unsubstituted triazepane | semanticscholar.org |
| Triazepine Reduction | NaBH₄ / AcOH | Reductive alkylation to give 1-ethyl-substituted triazepane | semanticscholar.org |
| Friedel-Crafts Acylation | AlCl₃ | Mediates the acylation reaction | acs.org |
Impurity Profiling and Stability Studies of Azepan 4 One Hydrochloride in Pharmaceutical Research
Identification and Characterization of Unknown Impurities
The identification and characterization of impurities in active pharmaceutical ingredients (APIs) and their intermediates, such as Azepan-4-one (B24970) hydrochloride, are critical for ensuring the quality, safety, and efficacy of the final drug product. hilarispublisher.com Impurities can originate from various sources, including the synthetic route, degradation of the substance, or interaction with excipients. hilarispublisher.comoceanicpharmachem.com Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceuticals. jocpr.com
The process of impurity profiling involves a systematic approach to detect, identify, and quantify these unwanted chemicals. jocpr.com For Azepan-4-one hydrochloride, a heterocyclic organic compound, this process is crucial as it is often used as an intermediate in the synthesis of various therapeutic agents. pharmaffiliates.com The molecular formula for Azepan-4-one hydrochloride is C₆H₁₂ClNO. nih.gov
Common impurities associated with similar compounds can include by-products from the synthesis, products of over-reaction, and degradation products. oceanicpharmachem.com The specific impurities found can be characteristic of the manufacturing process. oceanicpharmachem.com Therefore, a thorough understanding of the synthetic pathway is essential for predicting and identifying potential impurities.
Advanced analytical techniques are employed to separate and characterize these impurities. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating impurities from the main compound. researcher.life When coupled with mass spectrometry (LC-MS), it becomes a powerful technique for both qualitative and quantitative analysis, providing detailed structural information about the impurities. veeprho.com High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown impurities due to its ability to resolve complex mixtures and provide accurate mass measurements. veeprho.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) are also essential for the definitive structural elucidation of isolated impurities. indocoanalyticalsolutions.com
Table 1: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Purpose in Impurity Profiling |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of impurities from the API. researcher.life |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Qualitative and quantitative analysis, providing structural information. veeprho.com |
| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown impurities in complex mixtures. veeprho.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated impurities. indocoanalyticalsolutions.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of structure. indocoanalyticalsolutions.com |
Stability Testing under Accelerated and Long-Term Conditions
Stability testing is a critical component of pharmaceutical research and development, designed to evaluate how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. For Azepan-4-one hydrochloride, these studies are essential to establish a re-test period for the drug substance and a shelf life for the drug product.
Forced degradation studies, also known as stress testing, are conducted to understand the intrinsic stability of the molecule. hilarispublisher.com These studies involve exposing the compound to conditions more severe than those used for accelerated stability testing. For instance, Azepan-4-one hydrochloride might be subjected to heat (e.g., 40–60°C), light (UV irradiation), and varying pH conditions (acidic and alkaline) to simulate potential challenges during storage and handling. This process helps in identifying potential degradation products and understanding the degradation pathways. hilarispublisher.com
Accelerated stability studies are performed under elevated temperature and humidity conditions to speed up the rate of chemical degradation and physical change. A typical condition for accelerated testing is 40°C ± 2°C and 75% RH ± 5% RH for a period of six months. Data from these studies are used to predict the long-term stability of the substance.
Long-term stability studies are conducted under the recommended storage conditions for a longer duration, typically covering the proposed re-test period or shelf life. These studies are designed to confirm the product's stability and characteristics throughout its intended lifecycle.
The results from these stability studies are crucial for the development of stable formulations and for defining appropriate storage conditions. For example, to ensure long-term stability, some related compounds are stored under an inert atmosphere (like argon) at low temperatures (-20°C) in amber vials to protect against photodegradation.
Table 2: Conditions for Stability Testing
| Study Type | Typical Conditions | Purpose |
|---|---|---|
| Forced Degradation | Heat, light, acid/base hydrolysis, oxidation | To identify degradation products and pathways. |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | To predict long-term stability. researcher.life |
| Long-Term Stability | Recommended storage conditions | To confirm shelf-life and storage instructions. |
Methodologies for Impurity Isolation and Structural Elucidation
The isolation and structural elucidation of unknown impurities are fundamental steps in ensuring the safety and quality of pharmaceutical products. veeprho.com Once an unknown impurity is detected, often as a peak in a chromatogram, the primary goal is to isolate it in sufficient quantity and purity for structural analysis. veeprho.com
Several methodologies are employed for the isolation of impurities. Preparative chromatography, including semi-preparative HPLC, is a widely used technique. veeprho.comindocoanalyticalsolutions.com This method allows for the separation and collection of the impurity from the bulk substance. Other techniques such as liquid-liquid extraction and crystallization may also be utilized depending on the properties of the impurity and the API. veeprho.com
Once the impurity is isolated, a combination of spectroscopic techniques is used for its structural elucidation. indocoanalyticalsolutions.com
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), provides the accurate molecular weight and elemental composition of the impurity. veeprho.com Techniques like LC-MS/MS can offer fragmentation patterns that give clues about the molecule's structure. indocoanalyticalsolutions.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete chemical structure. indocoanalyticalsolutions.com One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule. veeprho.com
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the impurity molecule. indocoanalyticalsolutions.com
In some cases, spiking studies are performed. This involves adding a known, synthesized impurity to a sample to see if it co-elutes with the unknown impurity in the chromatogram, thereby confirming its identity. veeprho.com
Impact of Impurities on Pharmaceutical Quality and Safety
The presence of impurities, even in small amounts, can significantly impact the quality and safety of a pharmaceutical product. oceanicpharmachem.comganeshremedies.com It is a critical concern for regulatory authorities and pharmaceutical manufacturers. aurigaresearch.com
Impurities can affect the drug product in several ways:
Reduced Therapeutic Effect : Impurities may lower the concentration of the active pharmaceutical ingredient, thereby reducing its therapeutic efficacy. ganeshremedies.comaurigaresearch.com
Altered Physicochemical Properties : The presence of impurities can change the physical and chemical properties of the drug substance, such as its color, odor, and taste. ganeshremedies.com This can also lead to difficulties during the formulation process. ganeshremedies.com
Decreased Shelf Life : Impurities can compromise the stability of the drug product, leading to a shorter shelf life. oceanicpharmachem.comganeshremedies.com
Toxicity : Some impurities can be toxic, mutagenic, or carcinogenic, posing a direct risk to patient safety. oceanicpharmachem.comganeshremedies.com Even impurities that are not inherently toxic can have cumulative adverse effects over time. aurigaresearch.com
Incompatibility : Impurities may be incompatible with the API or other excipients in the formulation, leading to instability or the formation of new, potentially harmful substances. ganeshremedies.com
Due to these potential risks, strict limits are set for impurities in pharmaceutical products. oceanicpharmachem.com The ICH guidelines provide thresholds for reporting, identification, and qualification of impurities. jocpr.com Any impurity found above these thresholds must be identified and its potential impact on safety must be assessed. researcher.life This underscores the importance of robust impurity profiling and control throughout the drug development and manufacturing process.
Degradation Pathways of Azepan-4-one Hydrochloride and its Derivatives
Understanding the degradation pathways of Azepan-4-one hydrochloride is essential for developing stable formulations and ensuring product quality over its shelf life. Forced degradation studies are the primary tool used to investigate these pathways. By subjecting the compound to stress conditions like heat, light, humidity, and acidic or alkaline environments, potential degradation products can be generated and identified. hilarispublisher.com
For cyclic ketones and amines like Azepan-4-one, several degradation pathways can be anticipated:
Oxidation : The ketone group can be susceptible to oxidation, potentially leading to the formation of carboxylic acids or other oxidized species. The nitrogen atom can also be oxidized to form N-oxide derivatives.
Reduction : The ketone functional group can be reduced to an alcohol.
Hydrolysis : Under acidic or alkaline conditions, the azepane ring could potentially undergo hydrolysis, leading to ring-opening products.
Photodegradation : Exposure to light, particularly UV radiation, can induce degradation, leading to various photolytic products. Storing the compound in amber vials is a common practice to prevent this.
Demethylation : For derivatives like 1-methylazepan-4-one (B31119) hydrochloride, demethylation at the nitrogen atom can occur under certain stress conditions, leading to the formation of azepan-4-one as a degradation product.
The specific degradation products formed will depend on the structure of the derivative and the stress conditions applied. Identifying these degradation products through techniques like LC-MS and NMR allows for a comprehensive understanding of the molecule's stability and helps in the development of analytical methods capable of detecting these degradants.
Patent Landscape and Industrial Relevance in Chemical Research
Review of Patents Related to Azepan-4-one (B24970) Hydrochloride Synthesis and Applications
The patent landscape for Azepan-4-one hydrochloride and its derivatives is primarily driven by its role as a key building block in the synthesis of pharmaceutically active compounds. A significant portion of the patented literature focuses on efficient and scalable synthetic routes to N-methylazepan-4-one hydrochloride, a critical intermediate for the antihistamine drug Azelastine (B1213491). lookchem.comhsppharma.comgoogle.com
Patents in this domain address various challenges in chemical synthesis, aiming to improve yield, purity, and cost-effectiveness while minimizing environmental impact. For instance, Chinese patent CN101781248B details a method starting from N-methyl-2-pyrrolidone (NMP), which is lauded for its high purity, high yield, and suitability for large-scale production due to the use of a single recyclable solvent and reduced wastewater. google.com Another inventive approach described in patent literature starts with the more readily available 1-methylpiperidine-4-ketone, emphasizing a short synthesis route with mild and safe reaction conditions. patsnap.com
Beyond its use in antihistamines, Azepan-4-one hydrochloride serves as a precursor in the development of other novel chemical entities. A 2024 patent application, US20240335454A1, describes its use in the synthesis of phenoxy and benzyloxy substituted psychoplastogens, which are investigated for their potential to promote neuronal growth. google.com This highlights the compound's ongoing relevance in medicinal chemistry research for creating complex molecular scaffolds.
The following interactive table summarizes key patents related to the synthesis and application of Azepan-4-one hydrochloride and its direct derivatives.
| Patent Number | Assignee/Applicant | Focus of the Patent | Relevance to Azepan-4-one Hydrochloride |
|---|---|---|---|
| CN101781248B | Not specified in source | Describes a synthetic method for N-methylhexahydroazepin-4-one hydrochloride starting from N-methyl-2-pyrrolidone (NMP). google.com | The method is designed for large-scale production, emphasizing high yield, purity, and reduced environmental impact. google.com |
| CN113956239A | Not specified in source | Details synthetic methods where N-methylhexahydro-4H-azepinone hydrochloride is reacted with benzoyl hydrazine (B178648). | Focuses on the creation of acylhydrazone intermediates for synthesizing related compounds like N'-(1-Methylazepan-4-yl)benzohydrazide. |
| US20240335454A1 | Not specified in source | Synthesis of phenoxy and benzyloxy substituted psychoplastogens. google.com | Lists Azepan-4-one hydrochloride as a reactant in the preparation of novel compounds intended to promote neuronal growth. google.com |
| CN114509743A | Sichuan Gooddoctor Pharmaceutical Group Co Ltd | A synthesis method for 1-methylhexahydroazepine-4-one hydrochloride from 1-methylpiperidine-4-ketone. patsnap.com | Aims to provide a short, safe, high-yield, and low-cost route suitable for industrialization, specifically for producing the Azelastine intermediate. patsnap.com |
Scale-Up Considerations for Industrial Production
The transition from laboratory-scale synthesis to industrial production of Azepan-4-one hydrochloride and its derivatives involves significant process optimization to ensure safety, efficiency, and economic viability. Key considerations include reaction conditions, solvent management, and purification methods.
One of the primary challenges in large-scale synthesis is managing reaction thermodynamics. For instance, ring expansion reactions, a common method to produce the azepane ring structure, often need to be conducted at low temperatures. researchgate.net This requires specialized industrial reactors with robust cooling capabilities to dissipate heat effectively and maintain control over the reaction, preventing side reactions and ensuring product consistency. researchgate.net The industrial-scale preparation of reagents, such as ethyl diazoacetate used in some ring expansion methods, also presents a focus for optimization to ensure a safe and cost-effective process. researchgate.net
Furthermore, ensuring high yield and purity on a large scale is paramount. Some synthetic routes, such as gold-catalyzed annulation reactions, are employed to achieve high yields and regioselectivities. The choice of catalysts and reaction pathways that minimize the formation of impurities simplifies downstream purification processes, which can be a significant bottleneck in industrial production. researchgate.net Processes that avoid the need for column chromatography for intermediate purification are particularly advantageous for large-scale operations. researchgate.net
Quality Control and Assurance in Manufacturing Azepan-4-one Hydrochloride
Given its primary use as an intermediate in the pharmaceutical industry, particularly for the synthesis of Azelastine, the manufacturing of Azepan-4-one hydrochloride is subject to stringent quality control (QC) and quality assurance (QA) protocols. hsppharma.comclearsynth.com The goal is to ensure the final product meets predefined specifications for purity, identity, and impurity profiles.
A cornerstone of QC is the use of certified reference materials (CRMs) or pharmaceutical secondary standards. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These standards are highly characterized materials used to calibrate analytical instruments and validate testing methods, ensuring the accuracy and reliability of QC testing. sigmaaldrich.comaquigenbio.com For example, Azelastine Hydrochloride is available as a secondary standard that is traceable to pharmacopeial standards (USP, EP), which can be used in the quality control of the final active pharmaceutical ingredient (API). clearsynth.comsigmaaldrich.com
A variety of analytical techniques are employed to assess the quality of Azepan-4-one hydrochloride and its subsequent products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for determining the purity of the compound and quantifying any impurities. sigmaaldrich.com Spectroscopic methods, such as Fourier-Transform Infrared Spectroscopy (FTIR), are used to confirm the identity and structure of the molecule. nih.gov
Impurity profiling is a critical aspect of quality control. It involves the identification and quantification of any process-related impurities or degradation products. For instance, in the synthesis of Azelastine, impurities like Azelastine 2-chloro isomer hydrochloride can arise and must be monitored. clearsynth.com Comprehensive characterization data, including method validation for analytical techniques, is essential for regulatory submissions like Abbreviated New Drug Applications (ANDA). clearsynth.comaquigenbio.comclearsynth.com
The following table outlines the key analytical methods used in the quality control of Azepan-4-one hydrochloride and its derivatives.
| Analytical Method | Purpose in Quality Control | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of the main compound, and detection of impurities. Suitable for method development and validation. | sigmaaldrich.comsigmaaldrich.com |
| Gas Chromatography (GC) | Alternative method for purity and impurity analysis, particularly for volatile compounds. | sigmaaldrich.com |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Structural confirmation and identification of the compound by analyzing its infrared absorption spectrum. | nih.gov |
| Use of Certified Reference Materials (CRMs) | Ensures traceability and accuracy of analytical results by calibrating instruments and validating methods against a known standard. | sigmaaldrich.comsigmaaldrich.comaquigenbio.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Azepan-4-one hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Azepan-4-one hydrochloride (CAS 50492-22-3) is typically synthesized via cyclization of hexamethylene diamine derivatives or through reductive amination. Optimization involves adjusting parameters like temperature (e.g., 0–5°C for acid-sensitive intermediates), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents. Post-synthesis, purification via recrystallization or column chromatography (silica gel, methanol/chloroform gradients) is critical. Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (¹H/¹³C, δ 2.5–3.5 ppm for cyclic amine protons) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing Azepan-4-one hydrochloride?
- Methodological Answer :
- FTIR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and NH⁺Cl⁻ vibrations at 2500–3000 cm⁻¹ .
- NMR : ¹H NMR in D₂O resolves the azepane ring protons (multiplet at δ 1.6–2.1 ppm) and hydrochloride counterion effects. ¹³C NMR identifies the ketone carbon at ~210 ppm .
- HPLC-MS : Use reverse-phase columns with ESI+ ionization to detect [M+H]⁺ at m/z 162.1 (base compound) and validate absence of byproducts (e.g., unreacted amines) .
Q. How should researchers assess the purity and stability of Azepan-4-one hydrochloride under laboratory storage conditions?
- Methodological Answer :
- Purity : Quantify via titrimetry (non-aqueous titration with perchloric acid) or UV-spectrophotometry (λ_max ~260 nm in acidic media) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolyzed azepane derivatives) and adjust storage to airtight, desiccated containers .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported pharmacological data (e.g., receptor binding vs. in vivo efficacy) for Azepan-4-one hydrochloride?
- Methodological Answer :
- Meta-analysis : Calculate heterogeneity metrics (I² >50% indicates significant variability) to assess data consistency across studies .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate confounding variables. For receptor studies, use competitive binding assays (e.g., radioligand displacement with IC₅₀ validation) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to validate binding poses against crystallographic receptor structures .
Q. How can researchers design experiments to investigate the pH-dependent stability of Azepan-4-one hydrochloride in biological matrices?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample aliquots at intervals (0, 1, 4, 24 hrs) and analyze via LC-MS/MS.
- Degradation Pathways : Identify hydrolysis products (e.g., ring-opened amines) using high-resolution MS and compare with synthetic standards .
Q. What methodologies are critical for elucidating the metabolic fate of Azepan-4-one hydrochloride in preclinical models?
- Methodological Answer :
- Radiolabeling : Synthesize ¹⁴C-labeled Azepan-4-one to track metabolites in urine/feces via scintillation counting.
- Metabolite Profiling : Use hepatocyte incubations + UPLC-QTOF to identify phase I (oxidation) and phase II (glucuronidation) metabolites. Cross-reference with databases like HMDB .
Q. How should researchers address reproducibility challenges in synthesizing Azepan-4-one hydrochloride derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (e.g., catalyst loading, solvent ratio).
- Automated Platforms : Use flow chemistry systems for precise control of residence time and temperature in scaled-up reactions .
Methodological and Reporting Standards
Q. What are the best practices for documenting experimental protocols involving Azepan-4-one hydrochloride to ensure reproducibility?
- Answer :
- Detailed Methods : Specify exact molar ratios, purification gradients, and equipment calibration (e.g., NMR shimming parameters).
- Supplementary Data : Deposit raw spectral data (e.g., .jdx files) in public repositories like Zenodo and cite them in the main text .
Q. How can systematic reviews on Azepan-4-one hydrochloride’s applications avoid bias in study selection and data synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
